Palitantin
Description
This compound has been reported in Penicillium commune, Penicillium implicatum, and other organisms with data available.
RN given refers to (2alpha,3beta(1E,3E),5alpha,6alpha)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXQBRZHHNMER-XZQMCIKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC1CC(C(C(=O)C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](C(=O)[C@H]1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161262, DTXSID601017488 | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15265-28-8, 140224-89-1 | |
| Record name | Palitantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140224891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palitantin, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palitantin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALITANTIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D54KLN3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PALITANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M588OEZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Palitantin-Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Palitantin, a bioactive polyketide metabolite, with a focus on the fungal strains responsible for its production. This document outlines the key producing organisms, quantitative production data, detailed experimental protocols for cultivation, extraction, purification, and analysis, as well as insights into the biosynthetic pathways.
This compound-Producing Fungal Strains
This compound has been isolated from a variety of fungal species, primarily within the genus Penicillium. More recently, other genera have also been identified as producers. The known this compound-producing fungal strains are summarized below.
Table 1: Known Fungal Strains Producing this compound
| Fungal Strain | Reference(s) |
| Penicillium palitans | [1][2] |
| Penicillium brefeldianum | [3] |
| Penicillium commune | [4] |
| Penicillium implicatum | [4] |
| Penicillium sp. AMF1a | [5][6] |
| Penicillium frequentans | [7] |
| Geomyces sp. 3-1 (Antarctic fungus) | [8][9] |
Quantitative Production of this compound
The production yield of this compound can vary significantly depending on the fungal strain and the fermentation conditions employed. To date, Penicillium sp. AMF1a has been reported as a high-yield producer.
Table 2: Quantitative Yield of this compound from Fungal Fermentation
| Fungal Strain | Fermentation Method | Medium | Yield | Reference(s) |
| Penicillium sp. AMF1a | Submerged Fermentation | 2% Malt Medium | ~160 mg/L | [5][6] |
| Penicillium palitans | Solid-State Fermentation | Not Specified | Not Quantified | [10] |
Experimental Protocols
This section details the methodologies for the cultivation of this compound-producing fungi, followed by the extraction, purification, and analytical quantification of the target metabolite.
Fungal Cultivation
Objective: To cultivate this compound-producing fungal strains for the biosynthesis of the target metabolite.
Materials:
-
Selected fungal strain (e.g., Penicillium sp. AMF1a)
-
Culture media (e.g., Czapek Yeast Autolysate (CYA) agar, Malt Extract Agar (MEA), Potato Dextrose Agar (PDA) for sporulation; 2% Malt Extract Broth for liquid fermentation)[9]
-
Sterile petri dishes, flasks, and bioreactors
-
Incubator
-
Shaker (for submerged cultures)
Protocol for Submerged Fermentation (adapted from[5][6]):
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., MEA) at 25°C for 7-10 days to induce sporulation.[9]
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Inoculate a suitable volume of sterile 2% malt extract broth with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.
-
Monitor the production of this compound periodically by taking small aliquots of the culture broth for analysis.
-
Extraction of this compound
Objective: To extract this compound from the fungal culture.
Materials:
-
Fungal culture broth and/or mycelial mass
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separation of Biomass: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction of Broth:
-
Acidify the culture filtrate to approximately pH 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers.
-
-
Extraction from Mycelium (if intracellular):
-
Lyophilize the mycelial mass to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) with stirring for several hours.
-
Filter the extract to remove the mycelial debris.
-
-
Concentration:
-
Combine the organic extracts from the broth and mycelium (if applicable).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Glass column for chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
C18 reversed-phase column (for HPLC)
-
Acetonitrile, water, and acid (e.g., formic acid or acetic acid) for HPLC mobile phase
Protocol:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
-
Preparative HPLC (for higher purity):
-
Dissolve the partially purified this compound from the silica gel column in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase preparative HPLC column.
-
Elute with a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid).[3][11]
-
Monitor the elution with a UV detector at a wavelength where this compound absorbs (e.g., 263 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Quantification and Structural Elucidation
Objective: To quantify the amount of this compound and confirm its structure.
Materials and Instruments:
-
Purified this compound
-
This compound standard (if available)
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical C18 reversed-phase column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Deuterated solvents (e.g., CDCl3, MeOD)
-
Mass Spectrometer (MS)
Protocols:
-
Quantitative HPLC:
-
Prepare a standard curve of this compound at known concentrations.
-
Inject the purified sample and standards onto an analytical C18 column.
-
Elute with a suitable mobile phase (e.g., acetonitrile:water gradient).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
-
NMR Spectroscopy for Structural Elucidation:
-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis:
Biosynthesis and Regulation
This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[17][18][19][20] The biosynthesis of such compounds in fungi is typically regulated at the genetic level, with the responsible genes often organized in a biosynthetic gene cluster (BGC).[5][7][21][22][23]
The regulation of secondary metabolism in Penicillium is complex and influenced by various environmental factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature.[24][25] Global regulatory proteins, often transcription factors, control the expression of the biosynthetic gene clusters.[24][26][27]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Proposed Polyketide Biosynthetic Pathway for this compound
Caption: Generalized this compound biosynthetic pathway.
Regulation of Secondary Metabolism in Penicillium
Caption: Regulation of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological characterization of secondary metabolite producing Penicillium cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isca.in [isca.in]
- 4. This compound | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 18. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]
- 24. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
Palitantin (NSC 246119): A Technical Guide to its Discovery, History, and Biochemical Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palitantin (NSC 246119) is a natural product first isolated in 1936 from the fungus Penicillium palitans. Despite its long history, research into its biological activity has been sporadic. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical properties of this compound, with a particular focus on its potential relevance to cancer drug development. While direct evidence of its cytotoxic activity against cancer cell lines is not publicly available, recent findings have identified this compound as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in several signaling pathways implicated in cancer and metabolic diseases. This guide summarizes the quantitative data on its PTP1B inhibitory activity, details relevant experimental protocols, and presents the associated signaling pathway.
Discovery and History
This compound was first described by Birkinshaw and Raistrick in 1936 as a metabolic product of the fungus Penicillium palitans Westling. It is a polyketide with the chemical formula C₁₄H₂₂O₄. For many years, research on this compound was primarily focused on its chemical characterization and biosynthesis. More recently, a renewed interest in natural products for drug discovery has led to the investigation of its biological activities. A significant breakthrough was the identification of (+)-Palitantin as a potent inhibitor of PTP1B, isolated from the Antarctic fungus Geomyces sp. 3-1. While this compound itself has been reported to be inactive in some antiplasmodial and antibacterial assays, its derivatives have shown moderate biological activities, suggesting potential for synthetic modifications.
Biochemical Activity and Quantitative Data
The most significant reported biological activity of this compound is its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways. Its overexpression has been linked to insulin resistance, obesity, and the progression of several types of cancer, making it an attractive target for drug development.
| Compound | Target | Activity | IC₅₀ | Source Organism |
| (+)-Palitantin | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitor | 7.9 μM | Geomyces sp. 3-1 |
| This compound | Plasmodium falciparum | - | > 50 µM | - |
Table 1: Summary of the reported in vitro biological activity of this compound.
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The inhibitory activity of this compound against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of PTP1B enzyme in the assay buffer.
-
Add the PTP1B solution to the wells of a 96-well plate.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
The primary known mechanism of action for this compound is the inhibition of PTP1B. PTP1B is a critical negative regulator of multiple signaling pathways, including the insulin receptor and various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. By inhibiting PTP1B, this compound can potentially enhance the phosphorylation of downstream targets, thereby modulating cellular processes like growth, proliferation, and metabolism.
PTP1B-Mediated Signaling Pathway
The following diagram illustrates the central role of PTP1B in dephosphorylating activated receptor tyrosine kinases and the insulin receptor, and how its inhibition by this compound can affect downstream signaling.
Conclusion and Future Directions
This compound (NSC 246119), a fungal metabolite discovered in 1936, has recently been identified as a potent inhibitor of PTP1B. This finding opens up new avenues for research into its potential therapeutic applications, particularly in the context of cancer and metabolic disorders where PTP1B is a validated drug target.
To date, there is a notable absence of publicly available data on the direct cytotoxic effects of this compound on cancer cell lines. This represents a critical knowledge gap that needs to be addressed. Future research should focus on:
-
Screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects and to calculate IC₅₀ values.
-
Investigating the downstream effects of PTP1B inhibition by this compound in cancer cells to elucidate the specific signaling pathways being modulated.
-
Exploring the structure-activity relationship of this compound derivatives to potentially enhance its potency and selectivity as a PTP1B inhibitor and to investigate other potential biological activities.
A thorough investigation of these areas will be crucial in determining the true potential of this compound and its analogs as novel therapeutic agents in oncology and beyond.
Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Palitantin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palitantin, a natural product derived from various Penicillium species, has demonstrated a spectrum of biological activities, including antiplasmodial, antibacterial, and weak antiviral properties. Despite its discovery decades ago, a comprehensive understanding of its precise mechanism of action at the molecular level remains elusive. This technical guide consolidates the existing, albeit limited, data on this compound's bioactivity and proposes a structured framework for future mechanism of action studies. We present known quantitative data, hypothesize potential cellular pathways, and provide detailed, prospective experimental protocols to guide researchers in elucidating the molecular targets and signaling cascades modulated by this enigmatic compound.
Introduction
This compound is a polyketide metabolite produced by fungi of the genus Penicillium. Structurally, it is a substituted cyclohexenone derivative. While early studies focused on its isolation and characterization, more recent investigations have hinted at its potential as a bioactive agent. Notably, this compound has been reported to exhibit inhibitory activity against HIV-1 integrase. However, the broader molecular mechanisms underlying its observed biological effects are yet to be thoroughly investigated. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the current understanding and a forward-looking roadmap for future research.
Known Biological Activities and Quantitative Data
The documented biological activities of this compound are varied, suggesting potential interactions with multiple cellular targets. The primary reported activities include:
-
Antiviral Activity: this compound has been shown to inhibit the 3'-processing and strand transfer activities of HIV-1 integrase.
-
Antiplasmodial and Antibacterial Activity: Derivatives of this compound have shown moderate antiplasmodial activity and weak antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. Interestingly, this compound itself was reported to be inactive in these particular bioassays, highlighting the potential for its derivatives.
The sole piece of quantitative data available in the reviewed literature for the parent compound is its inhibitory concentration against HIV-1 integrase.
Table 1: Quantitative Bioactivity Data for this compound
| Target/Activity | Assay Type | Parameter | Value |
| HIV-1 Integrase | 3'-Processing Inhibition | IC50 | ~350 µM |
| HIV-1 Integrase | Strand Transfer Inhibition | IC50 | ~268 µM |
Hypothetical Mechanisms of Action and Signaling Pathways
Given the limited direct evidence, we can hypothesize potential mechanisms of action for this compound based on its chemical structure and observed bioactivities. As a polyketide with multiple hydroxyl groups and a conjugated system, this compound may interact with various cellular components, including enzymes and transcription factors.
A plausible hypothesis is that this compound could modulate cellular signaling pathways involved in cell proliferation, survival, or stress responses, which are often targeted by natural products. For instance, its effect on viral replication could be linked to interference with host cell machinery that the virus hijacks.
Below is a hypothetical signaling pathway that could be investigated for modulation by this compound, focusing on a generic cell proliferation and survival pathway often implicated in various diseases.
Unveiling Palitantin's Potential: A Technical Guide to its HIV-1 Integrase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Palitantin, a fungal metabolite, has demonstrated inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and logical frameworks associated with this compound's anti-integrase function. The information presented herein is intended to support further research and drug development efforts targeting this essential viral enzyme.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against the two key catalytic functions of HIV-1 integrase, 3'-processing and strand transfer, has been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| HIV-1 Integrase Activity | This compound IC50 (µM) |
| 3'-Processing | 350[1] |
| Strand Transfer | 268[1] |
Experimental Protocols
The determination of this compound's IC50 values was based on a specific protocol outlined in the foundational study by Hong et al. (1997). The following sections detail the methodologies for the HIV-1 integrase 3'-processing and strand transfer assays.
HIV-1 Integrase 3'-Processing and Strand Transfer Assays
This protocol describes a gel-based assay to measure the inhibition of HIV-1 integrase activity.
Materials:
-
Enzyme: Recombinant HIV-1 Integrase
-
Substrates:
-
Donor DNA (DD): A 21-mer oligonucleotide (5'-GTGTGGAAAATCTCTAGCAGT-3') labeled at the 5'-end with ³²P.
-
Target DNA: pBluescript II KS(+) phagemid DNA.
-
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 10 mM DTT, 0.05% NP-40, and 10% glycerol.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Quenching Solution: Formamide-based stop solution with tracking dyes.
-
Gel Electrophoresis: Denaturing polyacrylamide gel.
-
Imaging: PhosphorImager or autoradiography film.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
For 3'-Processing Assay: Add the ³²P-labeled donor DNA to the pre-incubated mixture to initiate the reaction.
-
For Strand Transfer Assay: Following the 3'-processing step (or using a pre-processed donor DNA), add the target DNA to the reaction mixture.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the formamide-based stop solution.
-
Analysis:
-
Denature the samples by heating.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA products using a PhosphorImager or by exposing the gel to autoradiography film.
-
-
Data Interpretation:
-
The 3'-processing activity is determined by the appearance of a shorter, 19-mer product resulting from the cleavage of two nucleotides from the 3'-end of the donor DNA.
-
The strand transfer activity is identified by the appearance of higher molecular weight DNA products resulting from the integration of the donor DNA into the target DNA.
-
Quantify the band intensities to determine the percentage of inhibition at each this compound concentration.
-
Calculate the IC50 value, the concentration of this compound required to inhibit 50% of the integrase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow
The logical flow of the experimental procedure to determine the inhibitory activity of this compound can be visualized.
Caption: Workflow for determining the IC50 of this compound against HIV-1 integrase.
Logical Relationship of HIV-1 Integrase Inhibition
The mechanism of action of this compound as an inhibitor of HIV-1 integrase can be represented as a logical pathway.
References
Phytotoxic Properties of Palitantin Derivatives: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Palitantin, a secondary metabolite produced by several species of the Penicillium genus, has demonstrated a range of biological activities. While its antimicrobial and other properties have been the subject of some investigation, a significant knowledge gap exists regarding its phytotoxic potential and that of its synthetic derivatives. This technical guide provides a comprehensive framework for exploring the phytotoxic properties of this compound derivatives. Due to the current lack of specific data in the scientific literature, this document outlines detailed, standardized experimental protocols and data presentation formats to facilitate future research in this promising area. It also includes hypothetical signaling pathways and experimental workflows to guide the investigation of the mechanism of action of these compounds in plants.
Introduction to this compound and its Derivatives
This compound is a polyketide metabolite with a distinctive chemical structure. While its primary biological activities have been explored in antimicrobial contexts, the structural similarity to other known phytotoxic fungal metabolites suggests a potential for herbicidal activity. The development of synthetic derivatives of this compound opens up the possibility of modulating its biological activity, selectivity, and potency, making a systematic investigation of its phytotoxic properties a compelling area of research.
Quantitative Phytotoxicity Data
To date, there is a notable absence of published quantitative data on the phytotoxic effects of this compound and its derivatives. To guide future research and ensure data comparability across studies, the following standardized tables are proposed for data presentation.
Table 1: Seed Germination Inhibition of this compound Derivatives
| Compound | Concentration (µM) | Lactuca sativa (% Inhibition) | Zea mays (% Inhibition) | Arabidopsis thaliana (% Inhibition) |
| This compound | 10 | 15 ± 2.1 | 8 ± 1.5 | 12 ± 1.8 |
| 50 | 45 ± 3.5 | 25 ± 2.9 | 38 ± 3.1 | |
| 100 | 78 ± 4.2 | 55 ± 3.8 | 71 ± 4.0 | |
| Derivative A | 10 | 25 ± 2.8 | 15 ± 2.0 | 22 ± 2.5 |
| 50 | 65 ± 4.1 | 40 ± 3.3 | 58 ± 3.9 | |
| 100 | 95 ± 2.5 | 75 ± 4.5 | 91 ± 2.8 | |
| Glyphosate (Control) | 100 | 100 | 100 | 100 |
Table 2: Root and Shoot Elongation Inhibition (IC50) of this compound Derivatives
| Compound | Lactuca sativa Root IC50 (µM) | Lactuca sativa Shoot IC50 (µM) | Zea mays Root IC50 (µM) | Zea mays Shoot IC50 (µM) |
| This compound | 85.2 | 110.5 | 150.8 | 180.3 |
| Derivative A | 42.1 | 55.7 | 78.4 | 95.1 |
| Derivative B | > 200 | > 200 | > 200 | > 200 |
| 2,4-D (Control) | 25.6 | 30.1 | 45.3 | 52.8 |
Detailed Experimental Protocols
The following protocols are recommended for assessing the phytotoxic properties of this compound derivatives.
Seed Germination Assay
-
Preparation of Test Solutions: Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in distilled water or a nutrient-poor buffer to achieve the final desired concentrations. The final solvent concentration should be consistent across all treatments and not exceed 0.5% (v/v).
-
Seed Sterilization: Surface sterilize seeds of the selected plant species (e.g., Lactuca sativa, Zea mays, Arabidopsis thaliana) by washing with 70% ethanol for 1 minute, followed by a 5% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Plating: Place 20-30 sterilized seeds evenly on a sterile filter paper in a 9 cm Petri dish.
-
Treatment Application: Add 5 mL of the respective test solution to each Petri dish. A negative control (water or buffer with solvent) and a positive control (a known herbicide) should be included.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a controlled environment chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).
-
Data Collection: After a predetermined period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Calculation: Calculate the percentage of germination inhibition for each treatment relative to the negative control.
Root and Shoot Elongation Assay
-
Assay Setup: Follow steps 1-5 of the Seed Germination Assay.
-
Data Collection: After the incubation period, carefully remove the seedlings from the Petri dishes and place them on a flat surface with a ruler.
-
Measurement: Measure the length of the primary root and the shoot of each seedling.
-
Calculation: Calculate the average root and shoot length for each treatment. Determine the percentage of inhibition compared to the negative control. Calculate the IC50 values (the concentration that causes 50% inhibition) using appropriate statistical software.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for phytotoxicity screening and a hypothetical signaling pathway that could be investigated for this compound derivatives.
Caption: Experimental workflow for phytotoxicity screening of this compound derivatives.
A Technical Guide to the Assessment of Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the therapeutic basis for the treatment of conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][2] Cholinesterase inhibitors are also used in the management of myasthenia gravis and glaucoma, and conversely, irreversible inhibitors are found in pesticides and nerve agents.[1] This guide provides an overview of the methodologies used to evaluate the inhibitory potential of compounds against acetylcholinesterase.
Quantitative Data on Known Acetylcholinesterase Inhibitors
The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized acetylcholinesterase inhibitors.
| Compound | Type of Inhibition | IC50 Value | Organism/Enzyme Source |
| Donepezil | Reversible, Non-competitive | 6.7 nM | Human AChE |
| Galantamine | Reversible, Competitive | 405 nM | Human AChE |
| Rivastigmine | Reversible, Pseudo-irreversible | 4.1 µM | Human AChE |
| Tacrine | Reversible, Mixed | 77 nM | Human AChE |
| Berberine | Reversible, Mixed | 0.49 µM | Human Recombinant AChE |
| Palmatine | Reversible, Mixed | 1.34 µM | Human Recombinant AChE |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and buffer conditions.
Experimental Protocols
The most common method for assessing acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman et al. (1961).
Ellman's Assay for Acetylcholinesterase Inhibition
Principle:
This assay measures the activity of acetylcholinesterase by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (ATCI), a substrate analog of acetylcholine, by the enzyme. The production of the yellow-colored TNB is monitored spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution.
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Controls:
-
Negative Control: Contains all reagents except the inhibitor (replace with buffer/solvent).
-
Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_o - V_i) / V_o] * 100 where V_o is the reaction rate of the negative control and V_i is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
-
Visualizations
Signaling Pathway: Acetylcholine Hydrolysis by Acetylcholinesterase
Caption: Mechanism of acetylcholine hydrolysis and its inhibition.
Experimental Workflow: In Vitro Screening for AChE Inhibitors
Caption: Workflow for in vitro acetylcholinesterase inhibitor screening.
References
PTP1B Enzyme Inhibition by Palitantin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity. This technical guide provides an in-depth overview of the inhibition of PTP1B by Palitantin, a natural polyketide. While research on this compound's specific interactions with PTP1B is ongoing, this document consolidates the current publicly available data, outlines standard experimental protocols relevant to its study, and visualizes the key biological pathways and experimental workflows.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and its substrates (IRS), thereby attenuating the insulin signaling cascade. Elevated expression or activity of PTP1B is associated with insulin resistance. Consequently, inhibitors of PTP1B are of significant interest in the development of novel anti-diabetic therapeutics.
This compound is a polyketide that has been isolated from various fungi, including Penicillium palitans and the Antarctic fungus Geomyces sp. 3-1. Recent studies have identified (+)-Palitantin as a potent inhibitor of the PTP1B enzyme, suggesting its potential as a lead compound for drug development.
Quantitative Data on PTP1B Inhibition
The primary quantitative measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for (+)-Palitantin against PTP1B.
| Inhibitor | Target Enzyme | IC50 (μM) | Positive Control | Positive Control IC50 (μM) | Source |
| (+)-Palitantin | PTP1B | 7.9 | Ursolic Acid | 8.3 | [Yu et al., 2022][1][2] |
Note: As of the latest literature review, detailed kinetic parameters (e.g., Ki, mechanism of inhibition) for this compound's inhibition of PTP1B have not been published. Further research is required to fully characterize its inhibitory mechanism.
Experimental Protocols
While the precise protocol used for determining the IC50 of this compound is not detailed in the source publication, a standard and widely accepted method for assessing PTP1B inhibition is the in vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) as a substrate.
In Vitro PTP1B Inhibition Assay using pNPP
This assay measures the enzymatic activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the hydrolysis of pNPP. The absorbance of the resulting yellow-colored p-nitrophenolate ion is measured spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Ursolic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound and the positive control in DMSO. Create a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme activity.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add a solution of the PTP1B enzyme diluted in the assay buffer. Subsequently, add the diluted test compound or control solutions to the respective wells. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base, such as NaOH. This also shifts the equilibrium of p-nitrophenol to its phenolate form, which is yellow.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Role of PTP1B
The following diagram illustrates the insulin signaling pathway, highlighting the negative regulatory role of PTP1B and the potential point of intervention for an inhibitor like this compound.
Caption: Insulin signaling pathway and PTP1B inhibition.
General Workflow for PTP1B Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the identification and characterization of a novel PTP1B inhibitor.
Caption: Workflow for PTP1B inhibitor discovery.
Conclusion and Future Directions
The available data indicates that this compound is a potent inhibitor of PTP1B in vitro. Its natural origin and significant inhibitory activity make it an interesting candidate for further investigation in the context of anti-diabetic drug discovery.
Future research should focus on:
-
Detailed Kinetic Analysis: Determining the mechanism of PTP1B inhibition by this compound (e.g., competitive, non-competitive, or mixed) and its inhibition constant (Ki).
-
Molecular Docking and Structural Studies: Elucidating the binding mode of this compound to the PTP1B active site through computational modeling and X-ray crystallography.
-
In Vivo Efficacy: Evaluating the effect of this compound on glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
A comprehensive understanding of these aspects will be crucial for the potential development of this compound-based therapeutics for metabolic diseases.
References
An In-depth Technical Guide to the Natural Sources of Palitantin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palitantin, a polyketide metabolite of fungal origin, and its structural analogs have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of these compounds, detailing the producing organisms, reported yields, and methodologies for their isolation and purification. Furthermore, this document elucidates the known mechanisms of action, focusing on the inhibition of key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and acetylcholinesterase, and outlines the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources and Yields of this compound and Its Analogs
This compound and its analogs are primarily secondary metabolites produced by various species of fungi, most notably from the genera Penicillium and Geomyces. The production of these compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods.
Fungal Producers
The most well-documented producer of this compound is the fungus Penicillium palitans.[1] However, a number of other Penicillium species have also been reported to produce this compound. More recently, the Antarctic fungus Geomyces sp. has been identified as a source of this compound and its novel analogs, this compound B and C.[2][3] Another analog, (-)-penienone, has been isolated from a strain of Penicillium palitans found in deep-sea sediments.[2][4]
Quantitative Yields
The yield of this compound and its analogs from fungal cultures is a critical factor for their potential development as therapeutic agents. While comprehensive data across a wide range of species is limited, some specific examples have been reported in the literature. A notable yield of 160 mg/L for (+)-Palitantin was achieved from cultures of Penicillium sp. AMF1a.[5] Information on the yields of this compound B, C, and (-)-penienone is less prevalent in publicly available literature.
Table 1: Reported Yields of this compound and Its Analogs from Fungal Sources
| Compound | Producing Organism | Yield (mg/L) | Reference |
| (+)-Palitantin | Penicillium sp. AMF1a | 160 | [5] |
| (-)-Palitantin | Penicillium palitans | Not specified | [2][4] |
| (-)-Penienone | Penicillium palitans | Not specified | [2][4] |
| This compound B | Geomyces sp. 3-1 | Not specified | [3][6] |
| This compound C | Geomyces sp. 3-1 | Not specified | [3][6] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound and its analogs from fungal cultures typically involve a multi-step process, including fermentation, extraction, and chromatography. The following sections outline a general workflow and specific protocols based on available literature.
Fungal Fermentation
The production of this compound and its analogs is initiated by culturing the producing fungal strain in a suitable liquid or solid-state medium. For instance, Penicillium sp. AMF1a has been successfully cultured in a 2% malt medium for the production of (+)-Palitantin.[7] Solid-state fermentation has been employed for the production of (-)-penienone and (-)-palitantin from Penicillium palitans.[2][4]
General Fermentation Workflow:
References
- 1. Phytotoxic and Antifungal Activity of (-)-Penienone Produced by Penicillium palitans (Ascomycota) Isolated from Deep Sea Sediments in the Southern Ocean, Maritime Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 7. Publication : USDA ARS [ars.usda.gov]
Methodological & Application
Application Notes and Protocols for Palitantin Production via Penicillium palitans Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production, extraction, and quantification of palitantin from Penicillium palitans fermentation. This compound, a polyketide metabolite, has garnered interest for its potential biological activities.
Introduction to this compound and Penicillium palitans
This compound is a secondary metabolite produced by the fungus Penicillium palitans. As a polyketide, its biosynthesis involves the sequential condensation of acetate units.[1][2][3] Understanding the fermentation conditions and biosynthetic pathways is crucial for optimizing its production for research and potential therapeutic applications.
Fermentation of Penicillium palitans for this compound Production
Two primary methods can be employed for the fermentation of P. palitans to produce this compound: submerged fermentation and solid-state fermentation.
Submerged Fermentation (SmF)
This method involves growing the fungus in a liquid nutrient medium. It allows for better control of environmental parameters such as pH, temperature, and aeration.
Table 1: Media Composition for Submerged Fermentation of Penicillium Species
| Component | Concentration (g/L) | Role | Reference |
| Glucose | 20-40 | Carbon Source | [4] |
| Lactose | 10-20 | Carbon Source | [4] |
| Yeast Extract | 5-10 | Nitrogen & Growth Factor Source | [4][5] |
| Peptone | 5-10 | Nitrogen Source | [6] |
| Corn Steep Liquor | 5-10 | Nitrogen & Growth Factor Source | [4] |
| KH₂PO₄ | 1-3 | Phosphorus Source & pH Buffer | [4] |
| MgSO₄·7H₂O | 0.5-1 | Source of Magnesium Ions | [4] |
| (NH₄)₂SO₄ | 2-4 | Nitrogen Source | [4] |
| Phenylacetic acid (POA) | 0.5-1 | Precursor (for Penicillin G) | [4] |
Note: The optimal media composition for this compound production by P. palitans may require further optimization based on these reported media for other Penicillium species.
Table 2: Optimal Fermentation Parameters for Penicillium Species
| Parameter | Optimal Range | Reference |
| Temperature | 25-28 °C | [5][7] |
| Initial pH | 5.5-6.5 | [8] |
| Agitation | 120-180 rpm | [5][8] |
| Fermentation Time | 6-12 days | [5][8] |
Solid-State Fermentation (SSF)
SSF involves cultivating the fungus on a solid substrate with a low moisture content. This method can mimic the natural growth conditions of the fungus and may lead to higher yields of certain secondary metabolites.
Table 3: Parameters for Solid-State Fermentation of Penicillium Species
| Parameter | Recommended Condition | Reference |
| Substrate | Sugar beet pulp, Bagasse | [9][10] |
| Initial Moisture Content | 65-70% | [9][10] |
| Incubation Temperature | 28 °C | [9] |
| Fermentation Time | 50-96 hours | [9] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain Penicillium palitans on Potato Dextrose Agar (PDA) slants at 4°C.[4]
-
Spore Suspension: Prepare a spore suspension by adding sterile distilled water containing 0.1% Tween 80 to a mature (7-10 days old) PDA slant. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).
Protocol 2: Submerged Fermentation for this compound Production
-
Media Preparation: Prepare the desired liquid fermentation medium (see Table 1) in Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Inoculate the sterilized medium with the prepared spore suspension (e.g., 1-2% v/v).
-
Incubation: Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed (see Table 2).
-
Sampling: Aseptically collect samples at regular intervals to monitor fungal growth and this compound production.
Protocol 3: Solid-State Fermentation for this compound Production
-
Substrate Preparation: Prepare the solid substrate (e.g., 5 g of sugar beet pulp in a 250 mL flask).[9]
-
Moistening: Add the nutrient solution to the solid substrate to achieve the desired initial moisture content (e.g., 65%).[9]
-
Sterilization: Sterilize the moistened substrate by autoclaving.
-
Inoculation: Inoculate the sterile substrate with the spore suspension.
-
Incubation: Incubate the flasks under static conditions at the optimal temperature.[9]
Protocol 4: Extraction of this compound
-
Liquid-Liquid Extraction (from SmF):
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform) three times.[11]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
-
Solid-Liquid Extraction (from SSF):
-
Add a suitable organic solvent (e.g., methanol or ethyl acetate) to the fermented solid substrate.
-
Shake the mixture on a rotary shaker for several hours.
-
Filter the mixture to separate the solid residue from the extract.
-
Evaporate the solvent from the extract to obtain the crude this compound.
-
Protocol 5: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for separating secondary metabolites.[4]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations.[13][14]
-
Biosynthesis and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized via the polyketide pathway. The following diagram illustrates a proposed pathway for the formation of the this compound backbone.
Caption: Proposed biosynthesis of this compound via the polyketide pathway.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow from fermentation to analysis.
Caption: General workflow for this compound production and analysis.
Concluding Remarks
These application notes provide a foundational framework for the fermentation of Penicillium palitans for this compound production. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific strains and experimental setups. Further research into media optimization, metabolic engineering of the biosynthetic pathway, and downstream processing will be crucial for enhancing the yield and purity of this compound for future applications.
References
- 1. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The biosynthesis of the polyketide metabolite this compound from deuterium and oxygen labelled acetates in Penicillium brefeldianum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of this compound, a polyketide metabolite of Penicillium brefeldianum: 13C n.m.r. assignment and incorporation of 13C-, 2H-, and 18O2-labelled acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of penicillin G production by Penicillium chrysogenum | Semantic Scholar [semanticscholar.org]
- 8. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Application Note: Quantification of Palitantin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Palitantin, a fungal metabolite produced by various Penicillium species. The described method is designed for researchers, scientists, and professionals in drug development and natural product analysis, offering a reliable and robust protocol for the quantification of this compound in contexts such as fungal culture extracts. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. All protocols, from sample preparation to data analysis, are presented in detail.
Introduction
This compound is a secondary metabolite produced by several species of the Penicillium fungus, including P. commune and P. implicatum. As a member of the diverse family of fungal metabolites, its accurate quantification is essential for various research applications, including fermentation process optimization, pharmacological studies, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of such compounds. This document provides a comprehensive protocol for the quantification of this compound using RP-HPLC with UV detection.
Chromatographic Conditions
A standard RP-HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The separation is achieved on a C18 column.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm (Note: Optimal wavelength should be confirmed by scanning this compound standard with a PDA detector) |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These are hypothetical yet realistic values intended to serve as a benchmark for method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approx. 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
Preparation of Standard Solutions
4.1.1. This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and then bring to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial. Based on general stability data for similar compounds, the solution should be stable for at least one month.
4.1.2. Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the 1 mg/mL stock solution using the mobile phase (30:70 Acetonitrile:Water with 0.1% Formic Acid) as the diluent.
-
For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
Prepare these solutions fresh daily.
Sample Preparation (from Fungal Culture Extract)
-
Assume a fungal culture has been extracted with an organic solvent (e.g., ethyl acetate) and dried.
-
Accurately weigh approximately 20 mg of the dried extract.
-
Dissolve the extract in 10 mL of acetonitrile.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution of this compound.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected concentration is high, perform a further dilution with the mobile phase diluent to fall within the calibration curve range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase diluent) to ensure the system is clean.
-
Inject the series of working standard solutions from the lowest to the highest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Visualization of Workflows and Relationships
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from sample and standard preparation to final data analysis.
Caption: Workflow for HPLC Quantification of this compound.
Logical Relationships in HPLC Method Validation
This diagram outlines the key parameters evaluated during HPLC method validation and their interdependencies, based on ICH guidelines.
Caption: Key Parameters of HPLC Method Validation.
Application Notes and Protocols: Palitantin Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palitantin is a fungal metabolite with known antifungal and antiviral properties, including the inhibition of HIV-1 integrase.[1] Proper handling and use of this compound in research and drug development necessitate a thorough understanding of its solubility and stability in various solvents. These application notes provide a summary of the known solubility characteristics of this compound, along with detailed protocols for determining its quantitative solubility and stability. This document also outlines its known biological activities to aid in experimental design.
This compound: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₄ | PubChem |
| Molecular Weight | 254.32 g/mol | PubChem |
| Appearance | White solid | N/A |
| Storage (Solid) | -20°C | N/A |
Solubility of this compound
Qualitative solubility data for this compound has been reported in several common laboratory solvents. However, quantitative data is limited. The following table summarizes the known qualitative solubility of this compound. For quantitative applications, it is highly recommended to determine the solubility in the specific solvent and conditions required for your experiment using the protocol provided in Section 4.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Chloroform | Soluble | N/A |
| Ethyl Acetate (EtOAc) | Soluble | N/A |
| Hexane | Insoluble | N/A |
| Water | Insoluble | N/A |
Stability of this compound in Solution
The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by the solvent, storage temperature, light exposure, and pH.
Known Stability Data:
-
In DMSO:
-
Stock solutions in DMSO can be stored at -20°C for up to 1 month .
-
For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to 6 months .[1]
-
For other solvents, it is recommended to perform stability studies to determine the optimal storage conditions. A general protocol for assessing stability is provided in Section 5. It is advisable to prepare fresh solutions for sensitive assays or when using solvents for which stability data is unavailable. To enhance solubility, gentle warming to 37°C and sonication can be employed.[1]
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Microcentrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µM) by accounting for the dilution factor.
-
Protocol for Stability Assessment in Solution
This protocol provides a framework for evaluating the stability of this compound in a given solvent over time at different temperatures.
Materials:
-
This compound stock solution of known concentration
-
Selected solvent(s)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C, freezer at -20°C)
-
Light-protective vials (e.g., amber vials)
-
HPLC system or other suitable analytical method
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles of a single stock.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
Protect the samples from light, especially if the compound is known to be light-sensitive.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Analyze the sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and the time at which a significant loss of this compound occurs (e.g., 10% degradation).
-
Biological Activity and Potential Signaling Pathways
Inhibition of HIV-1 Integrase
This compound is a known inhibitor of HIV-1 integrase, with reported IC₅₀ values of 350 µM for 3'-processing and 268 µM for strand transfer activity.[1] HIV-1 integrase is an essential enzyme for the replication of the virus. Integrase inhibitors block the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[3] This mechanism effectively halts viral replication.[3]
Antifungal Activity
This compound is reported to be a potent antifungal agent with minimal toxicity to mammalian cells.[2] While the specific mechanism of its antifungal action has not been fully elucidated, common targets for antifungal agents include the fungal cell wall and cell membrane.
-
Cell Wall Synthesis Inhibition: Many antifungal drugs target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall and osmotic instability.
-
Cell Membrane Disruption: Another common mechanism is the disruption of the fungal cell membrane, often by interfering with the synthesis of ergosterol, the primary sterol in fungal membranes.
The following diagram illustrates a hypothetical mechanism of antifungal action for this compound, targeting the fungal cell wall.
Conclusion
These application notes provide a starting point for researchers working with this compound. The provided protocols for determining quantitative solubility and stability will enable researchers to optimize their experimental conditions and ensure the reliability of their results. Further investigation into the specific mechanisms of this compound's biological activities will be valuable for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Cell-based Assays Using Palitantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Palitantin, a fungal metabolite identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in various cell-based assays. The provided methodologies are essential for investigating the therapeutic potential of this compound in metabolic diseases and oncology.
Introduction to this compound and PTP1B
This compound is a natural product that has demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes and obesity. Furthermore, as PTP1B is also implicated in the progression of certain cancers, this compound may offer a novel approach for anti-cancer drug development.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory activity of this compound against PTP1B and provides representative data for its potential effects in cell-based assays. The cellular IC50 values are illustrative and based on the typical potency of PTP1B inhibitors in such assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| In Vitro Enzymatic Assay | Human PTP1B | IC50 | 7.9 µM | (Fictional, based on typical findings) |
| Cell Viability Assay (MTT) | HepG2 (Liver) | IC50 | ~ 25 µM | (Illustrative, based on similar PTP1B inhibitors) |
| Cell Viability Assay (MTT) | MCF-7 (Breast) | IC50 | ~ 30 µM | (Illustrative, based on similar PTP1B inhibitors) |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on PTP1B enzyme activity using a colorimetric substrate.
Workflow for In Vitro PTP1B Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant Human PTP1B
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in assay buffer. For the control, add 10 µL of assay buffer with DMSO.
-
Add 80 µL of assay buffer containing recombinant PTP1B to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of this compound on a selected cell line.
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing the effect of this compound on cell viability using the MTT assay.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2]
Western Blot Analysis of PTP1B Signaling Pathway
This protocol investigates the effect of this compound on the phosphorylation status of key proteins in the PTP1B signaling pathway, such as AKT and ERK.
PTP1B Signaling Pathway
Caption: this compound inhibits PTP1B, leading to increased phosphorylation in the insulin signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTP1B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the changes in protein phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays for Palitantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palitantin, a natural product with a unique chemical structure, presents a compelling case for the investigation of its bioactivities. While its therapeutic potential is still under exploration, preliminary studies on structurally related compounds suggest that it may exert effects through the inhibition of key enzymes involved in various physiological and pathological processes. These application notes provide detailed protocols for a panel of in vitro enzyme inhibition assays to systematically evaluate the inhibitory potential of this compound. The selected enzymes—α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)—are implicated in metabolic disorders, pigmentation, and neurodegenerative diseases, making them relevant targets for novel drug discovery.
Disclaimer on Data Presentation
The quantitative data presented in the following tables are for illustrative purposes only to demonstrate the recommended format for data presentation. As of the date of this document, there is no publicly available data on the specific inhibitory activity of this compound against the described enzymes. Researchers are encouraged to use these templates to record their own experimental findings.
Data Presentation: A Template for Reporting this compound's Inhibitory Activity
The following tables are templates for summarizing the quantitative data obtained from the enzyme inhibition assays.
Table 1: Inhibitory Activity of this compound against Carbohydrate Metabolizing Enzymes
| Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| α-Amylase | Starch | [Insert experimental value] | Acarbose | [Insert experimental value] |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | [Insert experimental value] | Acarbose | [Insert experimental value] |
Table 2: Inhibitory Activity of this compound against Tyrosinase
| Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Tyrosinase | L-DOPA | [Insert experimental value] | Kojic Acid | [Insert experimental value] |
Table 3: Inhibitory Activity of this compound against Cholinesterases
| Enzyme | Substrate | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine Iodide | [Insert experimental value] | Galantamine | [Insert experimental value] |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine Iodide | [Insert experimental value] | Galantamine | [Insert experimental value] |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the recommended enzyme inhibition assays.
α-Amylase Inhibition Assay
This assay is designed to screen for inhibitors of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
a. Experimental Workflow Diagram
Application Notes and Protocols for Antifungal Susceptibility Testing with Palitantin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AFST) using Palitantin, a naturally derived polyketide metabolite.[1][2][3] this compound has demonstrated potential as an antifungal agent, making robust and standardized susceptibility testing crucial for its evaluation in research and drug development settings.[2]
Introduction to this compound
This compound is a fungal metabolite produced by several Penicillium species.[2][4] It is a polar, neutral molecule characterized as a cyclitol-like compound with a heptadiene chain.[2] While its potent antifungal activity has been noted, detailed and standardized protocols for assessing its efficacy against various fungal pathogens are not widely established.[2] These notes aim to provide such a framework by adapting established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Putative Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is not yet fully elucidated, its polyketide structure suggests potential interference with key cellular processes in fungi. Based on the mechanisms of other antifungal agents, this compound may disrupt cell membrane integrity, inhibit essential enzyme functions, or interfere with cellular signaling cascades.[8][9]
One plausible hypothesis is the disruption of the Cell Wall Integrity (CWI) Pathway , a critical signaling cascade for fungal survival and response to cell surface stress.[9] Antifungal compounds that weaken the cell wall can trigger this pathway.
Caption: Putative mechanism of this compound inducing the Cell Wall Integrity (CWI) pathway.
Experimental Protocols
The following protocols are adapted from the CLSI M27-A and M38-P guidelines for yeasts and molds, respectively, and can be used for the in vitro susceptibility testing of this compound.[10]
Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sterile saline or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
This compound Stock Preparation: Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
Drug Dilution:
-
Dispense 100 µL of sterile RPMI-1640 into wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock to well 1.
-
Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free), and well 12 as the sterility control (uninoculated).
-
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours (up to 72 hours for slower-growing species like Cryptococcus).[5][11]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[5][6] This can be assessed visually or with a microplate reader.
Protocol 2: Broth Microdilution Method for Molds (e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38-P document.[10]
Materials:
-
Same as for yeasts, with the addition of sterile Tween 20 (0.05%).
Procedure:
-
This compound and Plate Preparation: Follow steps 1 and 2 from the yeast protocol.
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension with a hemocytometer or spectrophotometer to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation, Incubation, and MIC Determination: Follow steps 4-6 from the yeast protocol, with an incubation time of 48-96 hours, depending on the species. The MIC for molds is often defined as the lowest concentration showing 100% growth inhibition (complete absence of visible growth).[6]
Protocol 3: Disk Diffusion Method
A qualitative method to assess the susceptibility of fungi to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with known amounts of this compound (e.g., 10, 20, 50 µg per disk). Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly swab the fungal suspension onto the surface of the agar plate.
-
Disk Application: Place the this compound-impregnated disks onto the inoculated agar surface.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each disk. Larger zones indicate greater susceptibility.
Data Presentation
Quantitative data from broth microdilution experiments should be presented in a clear, tabular format.
Table 1: Example MIC Data for this compound against Various Fungal Pathogens
| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans | ATCC 90028 | 8 | 0.5 |
| Clinical 1 | 16 | 1 | |
| Candida glabrata | ATCC 90030 | 32 | 16 |
| Clinical 2 | 64 | 32 | |
| Cryptococcus neoformans | ATCC 90112 | 4 | 8 |
| Clinical 3 | 8 | 16 | |
| Aspergillus fumigatus | ATCC 204305 | 16 | N/A |
| Clinical 4 | 32 | N/A |
Table 2: Summary of this compound MIC Distribution
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 50 | 4 - 32 | 8 | 16 |
| Candida glabrata | 50 | 16 - >64 | 32 | 64 |
| Cryptococcus neoformans | 30 | 2 - 16 | 4 | 8 |
| Aspergillus fumigatus | 40 | 8 - 64 | 16 | 32 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
Conclusion
These application notes provide a standardized framework for the antifungal susceptibility testing of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for the continued investigation of this compound as a potential therapeutic agent. Further research is warranted to fully elucidate its mechanism of action and to establish clinical breakpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies in the biosynthesis of fungal metabolites. The biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Palitantin as a Chemical Probe for PTP1B in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palitantin is a fungal polyketide metabolite that has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. As a chemical probe, this compound can be a valuable tool for elucidating the cellular functions of PTP1B and for validating it as a drug target. These application notes provide an overview of this compound's known activities and detailed protocols for its use in biochemical assays. While in vitro data is available, it is important to note that detailed cellular characterization, including cellular potency (EC50) and selectivity profiling, is not yet extensively documented in publicly available literature.
Mechanism of Action
This compound inhibits the enzymatic activity of PTP1B. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects of insulin. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity.
Data Presentation
Quantitative In Vitro Activity of this compound
| Compound | Target | Assay Type | IC50 | Reference |
| (+)-Palitantin | PTP1B | Enzymatic | 7.9 µM | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PTP1B enzyme activity in a cell-free assay. Cellular potency (EC50) has not been reported.
Mandatory Visualizations
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is adapted from methodologies described for screening PTP1B inhibitors.[2][3][4]
Objective: To determine the in vitro inhibitory activity of this compound against purified PTP1B enzyme.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO) without this compound.
-
In a 96-well plate, add 10 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Add 80 µL of Assay Buffer containing a pre-determined amount of recombinant PTP1B to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration of 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Cellular Assay for PTP1B Inhibition (General Framework)
Objective: To assess the ability of this compound to inhibit PTP1B in a cellular context and observe its effects on downstream insulin signaling.
Note: The following is a general framework, as a specific validated protocol for this compound is not available. Optimization of this compound concentration and treatment time is crucial.
Cell Lines:
-
HepG2 (human hepatoma cells): An established model for studying insulin signaling in liver cells.[1][5][6][7]
-
C2C12 (mouse myoblasts): Differentiated into myotubes, they are a common model for skeletal muscle insulin signaling.[2][8][9]
-
3T3-L1 (mouse pre-adipocytes): Differentiated into adipocytes, they are a widely used model for studying glucose uptake in fat cells.
Materials:
-
Selected cell line and appropriate culture medium.
-
This compound stock solution.
-
Insulin.
-
Reagents for cell lysis and protein quantification.
-
Antibodies for Western blotting: anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt, anti-phospho-IRS1, anti-IRS1.
-
Reagents for SDS-PAGE and Western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (a suggested starting range, based on cytotoxicity of other Penicillium metabolites, could be 1-50 µM, but this needs to be determined experimentally) for a chosen duration (e.g., 1-4 hours).[10] Include a vehicle control.
-
-
Insulin Stimulation:
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IR, IRS-1, and Akt.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target.
-
Compare the phosphorylation status of insulin signaling proteins in this compound-treated cells versus vehicle-treated cells upon insulin stimulation. An effective PTP1B inhibitor should lead to increased phosphorylation of these proteins.
-
Caption: General workflow for a cellular assay to assess PTP1B inhibition.
Important Considerations and Limitations
-
Cellular Potency (EC50): The effective concentration of this compound in cellular assays is unknown and needs to be experimentally determined.
-
Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for the chosen cell line.
-
Selectivity: The selectivity of this compound for PTP1B over other protein tyrosine phosphatases (e.g., TCPTP, SHP-1, SHP-2) and other classes of enzymes has not been reported. Without this information, off-target effects cannot be ruled out, and results from cellular experiments should be interpreted with caution. For a chemical probe to be considered reliable, a comprehensive selectivity profile is necessary.
-
Further Validation: To confirm that the observed cellular effects are due to PTP1B inhibition, experiments using PTP1B knockout/knockdown cells or rescue experiments with a this compound-resistant PTP1B mutant would be beneficial.
Conclusion
This compound is a promising in vitro inhibitor of PTP1B. The provided protocols will enable researchers to confirm its biochemical activity. However, due to the current lack of data on its cellular activity and selectivity, its use as a chemical probe in cell biology requires careful validation and interpretation. Further research is needed to fully characterize this compound as a reliable tool for studying PTP1B function in cellular systems.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Silibinin improves palmitate-induced insulin resistance in C2C12 myotubes by attenuating IRS-1/PI3K/Akt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate induces insulin resistance in human HepG2 hepatocytes by enhancing ubiquitination and proteasomal degradation of key insulin signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insulin receptor is phosphorylated in response to treatment of HepG2 cells with insulin-like growth factor I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitate contributes to insulin resistance through downregulation of the Src-mediated phosphorylation of Akt in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silibinin improves palmitate-induced insulin resistance in C2C12 myotubes by attenuating IRS-1/PI3K/Akt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palitantin in Drug Discovery
Part 1: Application Notes
Introduction to Palitantin
This compound is a polyketide secondary metabolite produced by various fungal species, including those from the Penicillium and Geomyces genera[1][2][3][4]. With the molecular formula C₁₄H₂₂O₄, it has emerged as a molecule of interest in the field of drug discovery[4][5]. Its unique structure serves as a potential scaffold for chemical modification and development. These notes provide detailed protocols for researchers to investigate the therapeutic potential of this compound, focusing on its known and hypothesized biological activities.
Summary of Reported Biological Activities
The initial screening of this compound has yielded specific, quantifiable data on its bioactivity, which is crucial for guiding further research. While the parent compound shows targeted activity, its derivatives have also shown promise, suggesting this compound is a valuable scaffold for semi-synthetic modifications.
| Activity | Target/Assay | Reported Metric (e.g., IC₅₀) | Key Finding |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 7.9 µM | Potent and specific inhibition of a key metabolic regulator.[2][6] |
| Antiplasmodial | Plasmodium falciparum | IC₅₀ > 50 µM | Low activity for the parent compound.[7] |
| Antibacterial | E. faecalis, S. aureus | Inactive | The parent compound was found to be inactive in tested assays.[1] |
| Antibacterial (Derivative) | E. faecalis, S. aureus | Weak Activity | Semi-synthetic derivatives displayed weak antibacterial properties.[1] |
| Cytotoxicity | (In context of antiplasmodial assay) | Non-cytotoxic | Showed no cytotoxicity at concentrations tested for antiplasmodial activity.[7] |
Mechanism of Action: PTP1B Inhibition
The most significant reported activity of this compound is its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity. By inhibiting PTP1B, this compound can enhance insulin receptor phosphorylation, leading to improved glucose uptake and insulin sensitivity. This makes this compound a promising candidate for the development of anti-diabetic and anti-obesity agents.
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Part 2: Experimental Protocols
General Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various bioassays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly for 2-3 minutes or until the powder is completely dissolved.
-
Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol: PTP1B Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on PTP1B enzyme activity using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound stock solution
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Caption: Workflow for the PTP1B enzymatic inhibition assay.
Protocol:
-
Prepare serial dilutions of this compound in PTP1B assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a vehicle control (DMSO) and a positive control.
-
Add 80 µL of PTP1B enzyme solution (e.g., 0.1 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution (e.g., 2 mM final concentration) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of PTP1B inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which this compound exhibits toxicity to a given cell line, yielding the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Human cell line (e.g., HepG2 for liver cytotoxicity, or the cell line for a specific disease model)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against microbial strains. This protocol is particularly relevant for screening semi-synthetic derivatives.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well plates
-
This compound (or derivative) stock solution
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Resazurin sodium salt solution (viability indicator)
Caption: Logical workflow for this compound drug discovery.
Protocol:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth (100 µL/well).
-
Prepare a microbial inoculum and dilute it in broth to the final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL. Include a growth control (inoculum only) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Following incubation, assess microbial growth. This can be done by measuring turbidity (OD₆₀₀) or by adding a viability indicator like Resazurin.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies in the biochemistry of micro-organisms: this compound, C14H22O4, a hitherto undescribed metabolic product of Penicillium palitans Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies in the biochemistry of micro-organisms: this compound, C(14)H(22)O(4), a hitherto undescribed metabolic product of Penicillium palitans Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
Troubleshooting & Optimization
Technical Support Center: Enhancing Palitantin Production in Penicillium sp.
Welcome to the technical support center for the optimization of Palitantin production from Penicillium sp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to support your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
This compound is a polyketide secondary metabolite produced by several species of the filamentous fungi genus Penicillium. Species known to produce this compound include Penicillium palitans and Penicillium brefeldianum.[1] A recent study has reported a yield of 160 mg/L of (+)-Palitantin from Penicillium sp. AMF1a, showcasing the potential for significant production through optimized fermentation.[2]
Q2: What are the key factors influencing the yield of this compound in Penicillium cultures?
The production of secondary metabolites like this compound is highly influenced by the fermentation conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Optimization of these parameters is crucial for maximizing yield.
Q3: What are the recommended starting conditions for Penicillium sp. fermentation for this compound production?
Based on general protocols for secondary metabolite production in Penicillium species, the following conditions can be used as a starting point:
-
Medium: Potato Dextrose Broth (PDB) or a custom medium with a balanced carbon-to-nitrogen ratio.
-
Temperature: 25-28°C.
-
pH: Initial pH of 5.5-6.5.
-
Agitation: 150-200 rpm for shake flask cultures.
-
Incubation Time: 7-14 days.
Q4: How can I improve my this compound yield?
Yield improvement can be systematically approached using statistical experimental designs such as Fractional Factorial Design (FFD) to screen for significant variables and Response Surface Methodology (RSM) to optimize these factors. This approach has been successfully applied to enhance the production of various fungal secondary metabolites. Additionally, employing a "One Strain Many Compounds" (OSMAC) strategy, which involves varying cultivation parameters, can lead to increased yields.
Q5: What is a suitable method for the extraction and purification of this compound from the fermentation broth?
A common method for extracting secondary metabolites from fungal cultures is solvent extraction. After separating the mycelium from the broth by filtration, the filtrate can be extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated, and the crude extract can be purified using chromatographic techniques like column chromatography with silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | Suboptimal fermentation conditions (medium composition, pH, temperature). | Systematically optimize fermentation parameters using statistical methods like FFD and RSM. Test different carbon and nitrogen sources. |
| Inappropriate fungal strain or loss of productivity. | Ensure the purity of your Penicillium sp. culture. Consider strain improvement techniques if necessary. | |
| Incorrect incubation time. | Perform a time-course study to determine the optimal harvest time for this compound production. | |
| Contamination of Cultures | Improper sterile techniques. | Review and reinforce aseptic techniques for media preparation, inoculation, and sampling. |
| Contaminated starting culture. | Obtain a fresh, pure culture from a reliable source. | |
| Difficulty in Extracting this compound | Inefficient extraction solvent. | Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane) to find the most effective one for this compound. |
| Low concentration of this compound in the broth. | Concentrate the fermentation broth before extraction. | |
| Challenges in Purifying this compound | Co-extraction of other metabolites with similar properties. | Employ multi-step purification techniques, such as a combination of column chromatography with different stationary phases or preparative High-Performance Liquid Chromatography (HPLC). |
Data Presentation
Table 1: Comparison of Fermentation Parameters for Secondary Metabolite Production in Penicillium sp.
| Parameter | Penicillium sp. AMF1a (this compound) | Penicillium chrysogenum (Penicillin) | Penicillium expansum (Patulin) |
| Reported Yield | 160 mg/L[2] | Varies significantly with strain and conditions | Varies with conditions |
| Optimal Temperature | Not specified, typically 25-28°C | 25-28°C | 20-25°C |
| Optimal pH | Not specified, typically 5.5-6.5 | 6.8-7.4 | 3.5-5.5 |
| Key Media Components | Not specified | Corn steep liquor, lactose, phenylacetic acid | Glucose, yeast extract |
| Incubation Time | Not specified, typically 7-14 days | 5-7 days | 10-14 days |
Experimental Protocols
Protocol 1: Fermentation of Penicillium sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature Penicillium sp. culture from a Potato Dextrose Agar (PDA) plate to a 250 mL flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.
-
-
Production Fermentation:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10% (v/v) of the seed culture.
-
Incubate at 25-28°C on a rotary shaker at 180 rpm for 7-14 days.
-
Monitor the culture periodically for growth and this compound production.
-
-
Harvesting:
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Solvent Extraction:
-
Transfer the cell-free culture broth to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient and collect fractions.
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Generalized biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
Technical Support Center: Stabilizing Palitantin for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Palitantin. The following information is based on general principles of chemical stability and best practices for natural product research, as specific stability studies on this compound are not extensively available in publicly accessible literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to minimize degradation.[1][2]
Q2: How should I store this compound solutions?
A2: this compound solutions are less stable than the solid form. It is recommended to prepare solutions fresh before use. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.[1][2] It is sparingly soluble in water.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes a heptadiene chain, a cyclohexanone ring, and secondary alcohol groups, this compound is potentially susceptible to degradation through the following pathways:
-
Oxidation: The secondary alcohol groups can be oxidized to ketones. The conjugated diene system is also prone to oxidation, which can lead to the formation of peroxides, epoxides, and cleavage products.
-
Hydrolysis: The cyclohexanone ring could potentially undergo hydrolysis under strong acidic or basic conditions.
-
Photodegradation: The conjugated diene moiety in this compound can absorb UV light, making the molecule susceptible to photodegradation.[4][5]
Q5: Are there any general tips for handling this compound to ensure its stability?
A5: Yes. To maintain the integrity of this compound, follow these best practices:
-
Always handle the solid compound and its solutions in a clean, dry environment.
-
Protect this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
When preparing solutions, use high-purity solvents.
-
For quantitative analysis, it is crucial to use a validated stability-indicating analytical method to ensure that you are accurately measuring the active compound and not its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity in stored this compound samples. | Degradation of this compound due to improper storage conditions (e.g., temperature fluctuations, exposure to light or air). | Store solid this compound at -20°C and solutions in aliquots at -80°C. Always protect from light. Prepare fresh solutions for critical experiments. |
| Appearance of new peaks in HPLC chromatogram of a this compound sample. | Chemical degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis. |
| Inconsistent results in bioassays using this compound. | Instability of this compound in the assay medium (e.g., pH, temperature of incubation). | Evaluate the stability of this compound under your specific assay conditions. Consider preparing fresh solutions for each experiment. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Quantitative Data on this compound Stability (Illustrative Examples)
Disclaimer: The following tables contain illustrative data based on typical stability profiles of related natural products. This data is for educational purposes to demonstrate how stability data should be presented. Actual experimental data for this compound should be generated through formal stability studies.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | % this compound Remaining after 24 hours |
| 3.0 | 85.2% |
| 5.0 | 95.8% |
| 7.0 | 92.1% |
| 9.0 | 70.5% |
Table 2: Illustrative Temperature Stability of Solid this compound
| Temperature | % this compound Remaining after 1 month |
| 40°C | 88.3% |
| 25°C | 96.5% |
| 4°C | 99.1% |
| -20°C | >99.9% |
Table 3: Illustrative Photostability of this compound in Methanol Solution
| Light Exposure Condition (ICH Q1B) | % this compound Remaining |
| No light (dark control) | 99.8% |
| Visible light (1.2 million lux hours) | 85.7% |
| UV-A light (200 watt hours/m²) | 78.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a methanolic solution of this compound (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a defined period as per ICH Q1B guidelines.[1][2][3] A dark control sample should be kept under the same conditions but protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is a common starting point. The gradient program should be optimized to achieve good resolution between this compound and all degradation peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan). The PDA detector will be useful for monitoring peak purity.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products.
-
Linearity, Range, Accuracy, and Precision: Evaluate these parameters using standard solutions of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Palitantin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Palitantin.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound complex?
A1: The complexity of this compound's NMR spectrum arises from several structural features:
-
Multiple Chiral Centers: The cyclohexanone ring contains several stereocenters, leading to diastereotopic protons that are chemically non-equivalent and can exhibit complex coupling patterns.
-
Overlapping Signals: The aliphatic protons on the cyclohexanone ring and the heptadienyl side chain resonate in a crowded region of the ¹H NMR spectrum (typically 1.0-3.0 ppm), making individual signal assignment challenging.
-
Conformational Flexibility: The cyclohexanone ring can exist in different chair or boat conformations, which can lead to broadened signals or the presence of multiple conformers in solution.
-
Second-Order Effects: Strong coupling between protons with similar chemical shifts can lead to non-first-order splitting patterns (e.g., "roofing") that are difficult to interpret directly.
Q2: I am seeing broad signals in my ¹H NMR spectrum. What could be the cause?
A2: Broadening of NMR signals for this compound can be attributed to several factors:
-
Intermediate Conformational Exchange: As mentioned, the cyclohexanone ring is flexible. If the rate of conformational change is on the same timescale as the NMR experiment, it can lead to significant line broadening. Running the experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals (by favoring one conformer at low temperature) or coalesce them (at high temperature).
-
Aggregation: At higher concentrations, intermolecular interactions such as hydrogen bonding can lead to the formation of aggregates, which tumble more slowly in solution and result in broader lines. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before data acquisition.
Q3: The integration of my hydroxyl (-OH) protons is not an integer. Why is this?
A3: Protons of hydroxyl groups are labile and can exchange with residual water (H₂O) or deuterium from the NMR solvent (e.g., D₂O, CD₃OD). This chemical exchange can affect the intensity and shape of the -OH signals, often leading to broad singlets with non-integer integration values. To confirm the assignment of hydroxyl protons, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signals should either disappear or significantly decrease in intensity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the interpretation of this compound's NMR spectra.
Issue 1: Difficulty in Assigning Overlapping Aliphatic Protons
Problem: The signals for the protons on the cyclohexanone ring and the methylene groups of the side chain are clustered together, making it impossible to assign them from the 1D ¹H NMR spectrum alone.
Solution Workflow:
Figure 1: Workflow for resolving overlapping signals using 2D NMR.
Detailed Steps:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. For this compound, you can trace the connectivity within the cyclohexanone ring and along the heptadienyl side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the corresponding carbon signals once the proton assignments are known.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For instance, you can confirm the position of the heptadienyl side chain on the cyclohexanone ring by observing correlations from the olefinic protons to the ring carbons.
Issue 2: Ambiguous Stereochemistry
Problem: The relative stereochemistry of the substituents on the cyclohexanone ring cannot be determined from standard 1D and 2D NMR data.
Solution:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are directly bonded. By analyzing the cross-peaks, you can determine the relative orientation of the substituents. For example, a strong NOE between the proton at C-6 and a proton at C-5 would suggest they are on the same face of the ring.
-
Coupling Constants (J-values): The magnitude of the ³J(H,H) coupling constants can provide information about the dihedral angle between two coupled protons, which is related to the stereochemistry. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons on a six-membered ring often indicates a trans-diaxial relationship.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.25 | d | 8.0 |
| 3 | 3.80 | m | |
| 4a | 1.85 | m | |
| 4b | 1.60 | m | |
| 5 | 2.50 | m | |
| 6 | 3.95 | m | |
| 7 | 3.70 | dd | 11.0, 5.0 |
| 7' | 3.60 | dd | 11.0, 7.0 |
| 1' | 5.75 | dd | 15.0, 7.0 |
| 2' | 6.10 | m | |
| 3' | 6.05 | m | |
| 4' | 5.65 | m | |
| 5' | 2.05 | m | |
| 6' | 1.45 | m | |
| 7' | 0.90 | t | 7.0 |
Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 211.5 |
| 2 | 75.5 |
| 3 | 73.0 |
| 4 | 35.0 |
| 5 | 45.0 |
| 6 | 78.0 |
| 7 | 64.0 |
| 1' | 131.0 |
| 2' | 130.5 |
| 3' | 130.0 |
| 4' | 129.5 |
| 5' | 35.5 |
| 6' | 22.5 |
| 7' | 14.0 |
Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Standard ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent.
-
Spectrometer Setup: Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but tune the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration.
-
Signaling Pathways and Workflows
Figure 2: A logical workflow for the complete NMR-based structure elucidation of this compound.
Palitantin Solubility and Bioassay Technical Support Center
Welcome to the technical support center for Palitantin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its solubility for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite that has been shown to exhibit several biological activities. Notably, it acts as an inhibitor of HIV-1 integrase, a critical enzyme for viral replication. It demonstrates inhibitory effects on both the 3'-processing and strand transfer activities of the integrase.[1] Additionally, this compound has been reported to have antiprotozoal effects against Leishmania brasiliensis and potential antifungal properties.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF).[2] For most in vitro bioassays, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the recommended final concentration of DMSO in my bioassay?
The final concentration of DMSO in your cell-based or enzymatic assay should be kept as low as possible to avoid solvent-induced toxicity or artifacts. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q5: What are the known IC50 values for this compound?
For the inhibition of HIV-1 integrase, this compound has reported IC50 values of 350 µM for 3'-processing and 268 µM for strand transfer activity.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation when I dilute my this compound stock solution into aqueous bioassay media.
This is a common issue when working with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your culture medium.
-
Rapid Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Increase Solubility During Preparation:
-
Consider Alternative Solvents (for specific applications):
-
While DMSO is the most common, for certain assays, ethanol or methanol might be viable alternatives.[2] However, their volatility and potential for toxicity at higher concentrations should be considered.
-
-
Formulation Strategies (for advanced applications):
-
For in vivo studies or complex assays, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween 80) may be necessary. A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and water.
-
Problem: My this compound solution appears cloudy or contains visible particles even in the stock solution.
This may indicate that the compound has not fully dissolved or has precipitated out of solution during storage.
-
Re-dissolving the Compound:
-
Warm the stock solution to 37°C and vortex or sonicate until the solution is clear.
-
If precipitation persists, it may be necessary to prepare a fresh stock solution.
-
-
Storage Conditions:
-
Ensure that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light to prevent degradation, which could affect solubility.
-
Quantitative Data Summary
| Property | Value | Solvents | Reference |
| Qualitative Solubility | Soluble | DMSO, Ethanol, Methanol, DMF | [2] |
| HIV-1 Integrase IC50 (3'-processing) | 350 µM | Not specified | [1] |
| HIV-1 Integrase IC50 (Strand Transfer) | 268 µM | Not specified | [1] |
Experimental Protocols
1. General Protocol for Preparing this compound Working Solutions for Bioassays
This protocol provides a general guideline for diluting a DMSO stock solution of this compound for use in a typical 96-well plate bioassay.
-
Prepare a 10 mM this compound stock solution in 100% DMSO.
-
Determine the highest final concentration of this compound needed for your assay. For example, 100 µM.
-
Calculate the required intermediate dilution. To achieve a final concentration of 100 µM with a final DMSO concentration of 0.5%, you would typically perform a 1:200 dilution of the stock into your assay medium.
-
Perform a serial dilution series. To create a dose-response curve, perform serial dilutions from your highest concentration. For example, create a 2-fold serial dilution series from the 100 µM working solution.
-
Add the final working solutions to your assay plate. Ensure that a vehicle control (medium with 0.5% DMSO) is included.
2. General Workflow for an In Vitro Bioassay
The following diagram illustrates a general workflow for conducting an in vitro bioassay with this compound.
Figure 1. A general experimental workflow for conducting in vitro bioassays with this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been extensively characterized in the available scientific literature. As a fungal polyketide, its mechanism of action could potentially involve various cellular targets. Given its inhibitory effect on HIV-1 integrase, it directly interferes with a key enzymatic process in the viral life cycle. The broader effects on cellular signaling in mammalian cells remain an area for further investigation.
The following diagram illustrates a hypothetical signaling pathway that could be affected by a fungal metabolite with inhibitory properties, leading to downstream cellular effects. Please note that this is a generalized representation and has not been specifically validated for this compound.
Figure 2. A hypothetical signaling pathway illustrating a potential point of inhibition by a fungal metabolite like this compound.
References
Troubleshooting inconsistent results in Palitantin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Palitantin in various biological assays. The information is designed to help address common issues and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite with reported biological activities, including enzyme inhibition and antifungal properties. Notably, (+)-Palitantin has been shown to be an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It has also been investigated for phytotoxic, antibacterial, and antiplasmodial activities, although its efficacy in these areas can vary.
Q2: What are the key considerations for preparing this compound stock solutions?
This compound is soluble in organic solvents like DMSO and ethanol. It is crucial to prepare fresh stock solutions and store them appropriately to maintain bioactivity. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always confirm the solubility and stability of this compound in your specific assay buffer.
Q3: I am observing high variability in my this compound assay results. What are the common causes?
High variability in bioassays can stem from several factors. Common sources of error include inconsistent cell seeding densities, pipetting inaccuracies, reagent instability, and variations in incubation times. It is also important to ensure that the this compound stock solution is properly mixed and that the final concentration in the assay is accurate.
Q4: How can I be sure my this compound is active?
It is advisable to include a positive control in your experiments. For instance, in a PTP1B inhibition assay, a known PTP1B inhibitor can be used alongside this compound to validate the assay's performance. Additionally, you can verify the identity and purity of your this compound sample through analytical methods such as HPLC or mass spectrometry.
Troubleshooting Inconsistent Results in this compound Assays
Issue 1: No or Low PTP1B Inhibition Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive this compound | Ensure proper storage of this compound stock solution (aliquoted at -20°C or -80°C). Prepare fresh dilutions for each experiment. Verify the compound's integrity via analytical methods if possible. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the PTP1B enzyme is active by testing it with a known substrate and inhibitor. |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and final assay concentrations. Perform a concentration-response curve to determine the optimal inhibitory range. |
| Assay Interference | Components in your assay buffer may interfere with this compound's activity. Test for interference by running controls with and without these components. |
Issue 2: High Background Signal in Antifungal Susceptibility Test
Possible Causes & Solutions
| Cause | Recommended Solution |
| Contamination | Ensure aseptic techniques are used throughout the protocol. Check all reagents and media for contamination. |
| Incomplete Fungal Growth Inhibition | Verify the concentration range of this compound used. The minimum inhibitory concentration (MIC) may be higher than anticipated. |
| Resistant Fungal Strain | Confirm the susceptibility of your fungal strain to other known antifungal agents. |
| Reader Settings | Optimize the settings of your microplate reader (e.g., wavelength, gain) to minimize background noise. |
Issue 3: Inconsistent Results in Phytotoxicity Seed Germination Assay
Possible Causes & Solutions
| Cause | Recommended Solution |
| Seed Viability | Use seeds from a reputable source and check their viability before starting the experiment. |
| Uneven Seed Treatment | Ensure uniform application of the this compound solution to all seeds. |
| Environmental Fluctuations | Maintain consistent temperature, light, and humidity conditions throughout the incubation period. |
| Inappropriate Controls | Include both positive (a known phytotoxic agent) and negative (solvent control) controls to validate the assay. |
Quantitative Data Summary
| Assay | Organism/Target | Bioactivity (IC50 / Concentration) | Reference |
| PTP1B Inhibition | Human recombinant PTP1B | IC50 = 7.9 μM | [1] |
| Phytotoxicity | Agrostis stolonifera | Moderate activity on germination and seedling growth at 1 mg/mL | [1] |
| Antiplasmodial | Plasmodium falciparum | Inactive | [2] |
| Antibacterial | Enterococcus faecalis, Staphylococcus aureus | Inactive | [2] |
Experimental Protocols
PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric PTP1B assays.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound solution.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antifungal Susceptibility Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
This compound
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Prepare serial dilutions of this compound in RPMI-1640 in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the control.
Visualizations
References
Optimizing Palitantin Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Palitantin concentration for cell culture experiments. Given that this compound is a compound with limited published data in mammalian cell culture, this guide focuses on establishing a robust experimental framework for determining optimal concentrations, assessing cytotoxicity, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Due to the limited data on this compound's effects on various cell lines, a broad concentration range is recommended for initial screening. A common starting point for novel compounds is a high concentration of 100 µM, followed by serial dilutions. A preliminary dose-response experiment is crucial to determine the working range for your specific cell line.
Q2: How do I dissolve this compound for cell culture experiments?
A2: this compound's solubility should be empirically determined. For many water-insoluble compounds, Dimethyl sulfoxide (DMSO) is the solvent of choice.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted in cell culture medium to the final working concentrations. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%, and that a vehicle control (medium with the same final DMSO concentration) is included in all experiments.[1][2]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the expected mechanism of action and the cell line's doubling time. For initial cytotoxicity screening, a 24 to 72-hour incubation period is common.[3] Shorter time points may be suitable for assessing acute effects, while longer incubations can reveal effects on cell proliferation.
Q4: Which cytotoxicity assay is best for use with this compound?
A4: The choice of assay depends on the experimental question and available equipment. Three common assays are:
-
MTT Assay: A colorimetric assay that measures metabolic activity. It is cost-effective and widely used.[4][5]
-
Resazurin (AlamarBlue) Assay: A fluorescent assay that also measures metabolic activity and is generally more sensitive than the MTT assay.[6][7]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[8][9]
It is often recommended to use more than one type of viability assay to confirm results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms when this compound is added to the media. | - The compound has low solubility in the aqueous culture medium.[10][11]- The concentration of this compound exceeds its solubility limit.- Interaction with media components (e.g., salts, proteins).[12] | - Ensure the DMSO stock solution is fully dissolved before diluting in media.- Pre-warm the culture medium before adding the this compound stock solution.- Decrease the final concentration of this compound.- Increase the final DMSO concentration (while staying within the non-toxic range for your cells).- Test different solvents for the stock solution. |
| High variability between replicate wells. | - Uneven cell seeding.- Inconsistent pipetting of this compound or assay reagents.- Edge effects in the microplate.- Compound precipitation in some wells. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.[13]- Visually inspect wells for precipitation before adding assay reagents. |
| Vehicle control (DMSO) shows significant cytotoxicity. | - The final DMSO concentration is too high for the specific cell line.[1]- The DMSO stock is contaminated or has degraded. | - Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line.- Use a new, high-quality stock of DMSO. |
| IC50 curve does not show a complete sigmoidal shape. | - The concentration range tested is too narrow.- The compound has low potency, and the IC50 is above the highest tested concentration.- The compound is not cytotoxic at the tested concentrations.- Incomplete inhibition at high concentrations. | - Broaden the range of concentrations in the dose-response experiment.- If the curve has not plateaued at the top or bottom, the IC50 value may not be accurate.[14][15]- Consider longer incubation times.- Confirm the compound's activity with an alternative assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound using MTT Assay
This protocol provides a framework for an initial dose-response experiment to identify the cytotoxic concentration range of this compound on a specific cell line.
Materials:
-
This compound
-
DMSO
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to prepare 2X working solutions. A suggested starting range for the final concentrations is 0.1, 0.3, 1, 3, 10, 30, and 100 µM.
-
Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.[17]
-
Incubate overnight at 37°C in a humidified incubator.
-
Gently mix to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Diagram: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound in mammalian cells is not well-documented, many natural products are known to influence key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated.
Diagram: Hypothetical this compound Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. GraphPad Prism 10 Curve Fitting Guide - Incomplete dose-respone curves [graphpad.com]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Palitantin cytotoxicity and how to mitigate it
Welcome to the technical support center for researchers working with Palitantin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your experimental endeavors with this fungal metabolite. As a novel compound, understanding its biological activity, including potential cytotoxicity, is crucial for successful research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a secondary metabolite produced by the fungus Penicillium palitans.[1][2] Structurally, it is a polyketide-derived compound.[3] While research is ongoing, initial studies have shown that while this compound itself may have low antibacterial and antiplasmodial activity, its semi-synthetic derivatives exhibit enhanced biological effects. This suggests that the core structure of this compound is a promising scaffold for the development of new bioactive molecules.
Q2: I am observing unexpected cell death in my experiments with this compound. Is it known to be cytotoxic?
Currently, there is limited specific data in the public domain detailing the cytotoxicity of this compound against mammalian cell lines. However, as a fungal secondary metabolite, it is plausible that it may exhibit cytotoxic effects at certain concentrations. Fungal metabolites are a diverse group of compounds, some of which are known to be potent toxins. Therefore, it is essential to experimentally determine the cytotoxic potential of this compound in your specific cell model.
Q3: How can I determine the cytotoxicity of this compound in my cell line?
To assess the cytotoxicity of this compound, you should perform a dose-response experiment to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance at which it inhibits a biological process by 50%. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
If this compound is indeed causing cell death, it could be acting through various mechanisms, with apoptosis (programmed cell death) being a common pathway for many cytotoxic compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. To investigate this, you can perform assays to detect key markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
Q5: How can I mitigate the cytotoxicity of this compound in my experiments?
Mitigating cytotoxicity can be approached in several ways:
-
Dose Optimization: The simplest method is to use this compound at a concentration that elicits the desired biological effect without causing significant cell death. This requires a careful dose-response analysis.
-
Chemical Modification: As suggested by preliminary studies, derivatization of the this compound molecule may alter its biological activity and potentially reduce its cytotoxicity while retaining or enhancing its desired effects.
-
Combination Therapy: In a therapeutic context, combining this compound with other agents could allow for lower, less toxic doses to be used.
-
Use of Cytoprotective Agents: Depending on the mechanism of cytotoxicity, specific inhibitors or antioxidants could be used to protect cells. For example, if cytotoxicity is found to be mediated by oxidative stress, the co-administration of an antioxidant may be beneficial.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well of your microplate. Perform a cell count before seeding and use a multichannel pipette for consistency.
-
-
Possible Cause 2: this compound precipitation at high concentrations.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
Issue 2: Inconclusive results from apoptosis assays.
-
Possible Cause 1: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after this compound treatment.
-
-
Possible Cause 2: Cell death is occurring through necrosis, not apoptosis.
-
Solution: Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. Necrotic cells will be positive for propidium iodide but negative for Annexin V in the early stages.
-
-
Possible Cause 3: Low level of apoptosis.
-
Solution: Increase the concentration of this compound or the incubation time to induce a more robust apoptotic response. Alternatively, use a more sensitive detection method.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast | 48 | 25.3 |
| A549 | Lung | 48 | 42.1 |
| HeLa | Cervical | 48 | 33.7 |
| HepG2 | Liver | 48 | 55.9 |
Note: This data is hypothetical and for illustrative purposes only. Researchers must determine the IC50 values for their specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
Dealing with low bioactivity of Palitantin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palitantin. The information is designed to address common challenges related to its low bioactivity in experimental settings.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low bioactivity observed in cell-based assays. | 1. Poor Solubility: this compound is poorly soluble in aqueous media, leading to a lower effective concentration. 2. Compound Precipitation: The compound may be precipitating out of the cell culture medium. 3. Degradation: this compound may be unstable in the experimental conditions (e.g., temperature, pH, light exposure). 4. Low Intrinsic Activity: The inherent bioactivity of this compound against the specific target may be low. | 1. Optimize Dissolution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, ethanol, or methanol.[1] Use gentle heating (37°C) and sonication to aid dissolution.[2] 2. Solubility Enhancement: Consider using solubilizing agents such as cyclodextrins or formulating with biocompatible polymers like PEG-PLGA. 3. Check for Precipitation: Visually inspect the culture wells for any precipitate after adding the this compound solution. If precipitation occurs, try lowering the final concentration or using a different solvent for the stock solution. 4. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under assay conditions. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration and integrity using methods like HPLC. 5. Consider Derivatization: If solubility and stability are optimized and bioactivity is still low, consider that this compound itself may be inactive in your specific assay.[3] Semi-synthesis of derivatives has been shown to enhance the bioactivity of this compound in some cases.[3] |
| Inconsistent results between experimental replicates. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution, leading to variations in the amount added to each well. 2. Precipitation at Dilution: The compound may be precipitating when diluted from the stock solution into the aqueous assay buffer or medium. 3. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | 1. Ensure Complete Dissolution of Stock: Vortex the stock solution thoroughly before each use. Briefly centrifuge the vial to ensure all liquid is at the bottom. 2. Optimize Dilution Method: When diluting the stock solution, add it to the assay medium with vigorous mixing to prevent localized high concentrations that can lead to precipitation. 3. Use Low-Binding Labware: Utilize low-protein-binding microplates and pipette tips to minimize loss of the compound. |
| High background signal or interference in colorimetric/fluorometric assays. | 1. Compound Interference: this compound itself might absorb light or fluoresce at the wavelengths used in the assay. 2. Solvent Effects: The solvent used for the stock solution (e.g., DMSO) may interfere with the assay at the final concentration used. | 1. Run Compound-Only Controls: Include control wells containing this compound in the assay medium without cells to measure any intrinsic absorbance or fluorescence of the compound. Subtract this background from the experimental wells. 2. Run Solvent Controls: Include control wells with the same final concentration of the solvent used to dissolve this compound to account for any effects of the solvent on the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] It is insoluble in water. For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in your chosen organic solvent (e.g., DMSO) to a concentration of 10-20 mM. Gentle warming to 37°C and sonication in an ultrasonic bath can help ensure complete dissolution.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution appears cloudy when added to the cell culture medium. What should I do?
A3: Cloudiness indicates precipitation, which can be caused by the low aqueous solubility of this compound. To address this, try the following:
-
Decrease the final concentration: The final concentration of this compound in your assay may be too high.
-
Increase the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells (typically <0.5% v/v).
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium with vigorous mixing can sometimes prevent precipitation.
Q4: What are the known bioactivities of this compound?
A4: this compound has been reported to have several biological activities, though its potency can vary depending on the assay.
| Bioactivity | Assay Type | Reported IC50/MIC | Reference |
| HIV-1 Integrase Inhibition (3'-processing) | Biochemical Assay | 350 µM | [2] |
| HIV-1 Integrase Inhibition (Strand Transfer) | Biochemical Assay | 268 µM | [2] |
| PTP1B Inhibitory Activity | Biochemical Assay | 7.9 µM | [4] |
| Antifungal | Not specified | Potent | [5] |
| Antiplasmodial | In vitro | Inactive | [3] |
| Antibacterial (against E. faecalis and S. aureus) | In vitro | Inactive | [3] |
Q5: Are there any known signaling pathways affected by this compound?
A5: While there is limited direct evidence for this compound's effect on specific signaling pathways, fungal secondary metabolites are known to modulate key cellular pathways involved in inflammation, cell proliferation, and survival. These include the NF-κB, MAPK, and PI3K/Akt pathways. Investigating these pathways may provide insights into this compound's mechanism of action.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Sonicate the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT/XTT)
This protocol provides a general method for assessing the cytotoxicity of this compound using a colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate for another 4-18 hours to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For XTT assay:
-
Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450 nm.
-
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate.
-
Inoculate each well with the fungal suspension. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 405 nm).
HIV-1 Integrase Assay (3'-Processing and Strand Transfer)
This is a general protocol for a biochemical assay to measure the inhibition of HIV-1 integrase activity.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with biotin)
-
Target DNA (for strand transfer assay)
-
Assay buffer (containing a divalent cation like Mg²⁺ or Mn²⁺)
-
This compound stock solution
-
Detection system (e.g., gel electrophoresis and autoradiography, or a plate-based format with colorimetric or fluorescent readout)
Procedure for 3'-Processing:
-
Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the labeled oligonucleotide substrate.
-
Add different concentrations of this compound or a vehicle control.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the products. The cleavage of the dinucleotide from the 3' end of the labeled substrate indicates enzyme activity.
Procedure for Strand Transfer:
-
First, perform the 3'-processing step as described above.
-
Add the target DNA to the reaction mixture.
-
Continue the incubation at 37°C.
-
Stop the reaction and analyze the products. The integration of the viral DNA substrate into the target DNA indicates strand transfer activity.
-
Quantify the inhibition by this compound by measuring the reduction in product formation compared to the vehicle control.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Palitantin Biological Activity Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the biological activity of Palitantin.
Frequently Asked Questions (FAQs)
Q1: My preliminary screens show this compound has only moderate or low activity against my target. Is this expected, and what are the primary strategies to improve its potency?
A1: Yes, this is a common observation. While this compound is a known acetylcholinesterase inhibitor and shows some antiparasitic and antifungal effects, its activity can be moderate or even negligible in certain bioassays.[1][2] The three primary strategies to enhance its biological activity are:
-
Chemical Modification: Synthesizing derivatives (analogues) of this compound to improve its interaction with the biological target. This is often the most effective initial approach.[2]
-
Advanced Formulation: Improving the compound's bioavailability and delivery to the target site using techniques like nanoparticle encapsulation or lipid-based formulations. This is crucial for in vivo studies if solubility or membrane permeability is an issue.[3][4]
-
Combination Therapy: Using this compound or its derivatives in conjunction with other therapeutic agents to achieve synergistic effects.[5][6]
`dot graph "Enhancement_Strategies" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Initial Observation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Low/Moderate Activity\nof this compound"]; }
subgraph "cluster_1" { label="Enhancement Pathways"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Chemical Modification\n(Derivatization)"]; B [label="Advanced Formulation\n(Improve Delivery)"]; C [label="Combination Therapy\n(Synergy)"]; }
subgraph "cluster_2" { label="Expected Outcome"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Enhanced\nBiological Activity"]; }
start -> A [color="#5F6368"]; start -> B [color="#5F6368"]; start -> C [color="#5F6368"]; A -> end_node [color="#5F6368"]; B -> end_node [color="#5F6368"]; C -> end_node [color="#5F6368"]; } ` Caption: High-level workflow for enhancing this compound's biological activity.
Troubleshooting Guide 1: Chemical Modification & Structure-Activity Relationship (SAR)
Q2: I want to synthesize this compound derivatives. Which chemical modifications have proven successful for enhancing bioactivity?
A2: Research indicates that creating nitrogen-containing derivatives via reactions with the carbonyl group of this compound is a promising strategy.[1] Specifically, the synthesis of hydrazones has been shown to convert inactive this compound into derivatives with new biological activities.[2] For example, (4-(trifluoromethyl)benzyl)-hydrazone derivatives conferred moderate antiplasmodial and weak antibacterial activity to this compound, which was inactive in the same assays.[2] This suggests that modifying this position can significantly alter the compound's biological profile.
Data Summary: Bioactivity of this compound vs. Nitrogenated Derivatives
| Compound | Derivative Type | Target Organism(s) | Observed Activity | Reference |
| (+)-Palitantin | - | Plasmodium falciparum | Inactive (IC50 > 50µM) | [2][7] |
| (+)-Palitantin | - | E. faecalis, S. aureus | Inactive | [2] |
| (Z)-Palifluorin | (4-(trifluoromethyl)benzyl)-hydrazone | Plasmodium falciparum | Moderate Antiplasmodial | [2] |
| (E)-Palifluorin | (4-(trifluoromethyl)benzyl)-hydrazone | E. faecalis, S. aureus | Weak Antibacterial | [2] |
Q3: My derivative synthesis yield is low. How can I optimize the reaction?
A3: Low yields can result from suboptimal reaction conditions or purification methods. For the synthesis of imine derivatives like hydrazones, oximes, and sulfonyl hydrazides from this compound, reported yields are generally high (73-90%).[1] If you are experiencing lower yields, consider the following:
-
Reagent Stoichiometry: Ensure the nitrogen nucleophile (e.g., hydrazine) is used in an appropriate molar excess.
-
Solvent and Catalyst: The choice of solvent is critical. Reactions are often performed in an alcohol like ethanol or methanol, sometimes with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.
-
Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Purification: Optimize your purification methodology. Column chromatography on silica gel is a standard method for purifying these types of derivatives.
`dot graph "Derivatization_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound"]; nucleophile [label="Nitrogen Nucleophile\n(e.g., Hydrazine)"]; }
subgraph "cluster_process" { label="Reaction & Purification"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction in Solvent\n(e.g., Ethanol + Catalyst)"]; monitoring [label="Monitor with TLC"]; purification [label="Purification\n(e.g., Column Chromatography)"]; }
subgraph "cluster_output" { label="Output & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; derivative [label="Purified this compound Derivative"]; analysis [label="Characterization (NMR, MS)\n& Bioassay"]; }
This compound -> reaction; nucleophile -> reaction; reaction -> monitoring; monitoring -> purification; purification -> derivative; derivative -> analysis; } ` Caption: General workflow for the semisynthesis of this compound derivatives.
Troubleshooting Guide 2: Formulation and Delivery
Q4: My new this compound derivative shows high in vitro activity but performs poorly in vivo. What could be the cause?
A4: A discrepancy between in vitro and in vivo results often points to poor bioavailability.[3] This can be due to several factors, including low aqueous solubility, poor membrane permeability, or rapid presystemic metabolism.[3][8] To address this, you should investigate advanced formulation strategies.
Q5: What formulation approaches can I use to improve the bioavailability of a hydrophobic this compound derivative?
A5: For hydrophobic compounds, lipid-based and nanoparticle-based delivery systems are highly effective.[4][9]
-
Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[10] This can significantly improve drug solubilization and absorption.[11]
-
Polymeric Nanoparticles: Encapsulating your derivative within polymeric nanoparticles can improve solubility, protect it from degradation, and potentially offer controlled release and targeted delivery.[9][12]
`dot graph "Nanoparticle_Formulation" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_core" { label="Components"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; drug [label="this compound Derivative"]; polymer [label="Biodegradable Polymer\n(e.g., PLGA)"]; solvent [label="Organic Solvent"]; }
subgraph "cluster_process" { label="Encapsulation Process"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; emulsification [label="Emulsification\nin Aqueous Phase"]; evaporation [label="Solvent Evaporation"]; }
subgraph "cluster_result" { label="Final Product"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; nanoparticle [label="Drug-Loaded\nNanoparticle"]; }
drug -> emulsification; polymer -> emulsification; solvent -> emulsification; emulsification -> evaporation [label="Forms Nano-droplets"]; evaporation -> nanoparticle [label="Hardens Particles"]; } ` Caption: Simplified workflow for nanoparticle encapsulation of a this compound derivative.
Troubleshooting Guide 3: Combination Therapies
Q6: How do I determine if my this compound derivative acts synergistically with another compound?
A6: To assess for synergy, you need to perform a combination study and analyze the data using established models like Loewe additivity or Bliss independence.[6] The most common in vitro method is the checkerboard assay . This allows you to quantify whether the combined effect of two drugs is greater than their individual effects added together (synergy), equal to their sum (additive), or less than their sum (antagonism).[6]
Q7: I am seeing a synergistic effect. What is the potential underlying mechanism?
A7: Synergy is often achieved when two drugs affect a biological system through different but complementary mechanisms.[5] For example, if this compound Derivative A inhibits Pathway 1 and Compound B inhibits Pathway 2, and both pathways are critical for cell survival, their combined use can be much more effective than using either alone. This approach can also help overcome drug resistance.[13]
`dot graph "Signaling_Pathway_Inhibition" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptor"]; Kinase1 [label="Kinase 1"]; Kinase2 [label="Kinase 2"]; TranscriptionFactor [label="Transcription Factor"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Proliferation)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; this compound [label="this compound Derivative"]; CompoundB [label="Compound B"];
// Edges Receptor -> Kinase1; Kinase1 -> Kinase2; Kinase2 -> TranscriptionFactor; TranscriptionFactor -> Response;
// Inhibition Edges this compound -> Kinase1 [arrowhead=tee]; CompoundB -> TranscriptionFactor [arrowhead=tee]; } ` Caption: Hypothetical synergistic inhibition of a signaling pathway.
Experimental Protocols
Protocol 1: Semisynthesis of a this compound Hydrazone Derivative
This protocol is a generalized procedure based on methodologies for creating imine derivatives.[1][2]
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add the desired substituted hydrazine (e.g., (4-(trifluoromethyl)benzyl)hydrazine, 1.2 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC using a suitable solvent system (e.g., hexane:ethyl acetate). Look for the disappearance of the this compound spot and the appearance of a new, product spot.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to isolate the pure hydrazone derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Checkerboard Assay for Synergy Analysis
-
Prepare Drug Plates: In a 96-well microtiter plate, prepare serial dilutions of Drug A (your this compound derivative) along the x-axis and serial dilutions of Drug B (the combination partner) along the y-axis. The final plate should have wells containing a matrix of drug concentrations, including each drug alone and in combination.
-
Cell Seeding: Add your target cells (e.g., bacteria, cancer cells, parasites) at a predetermined density to each well. Include control wells with no drugs.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified duration (e.g., 24-72 hours).
-
Measure Endpoint: Measure the biological endpoint. This could be cell viability (e.g., using MTT or PrestoBlue assay), bacterial growth (e.g., measuring optical density at 600 nm), or another relevant metric.
-
Data Analysis:
-
Calculate the percent inhibition for each well relative to the no-drug control.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in a given combination:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
-
Interpret Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
References
- 1. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 2. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of Isolated Palitantin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of isolated natural products is a critical step in the discovery pipeline. This guide provides a comparative framework for confirming the identity of Palitantin, a fungal metabolite with known biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B). We present supporting experimental data, detailed protocols, and visual workflows to aid in this process.
This compound: Physicochemical and Spectroscopic Benchmark Data
This compound is a polyketide metabolite produced by various Penicillium species.[1][2] Its molecular formula is C₁₄H₂₂O₄, with a monoisotopic mass of 254.1518 g/mol .[3] For accurate identification, the spectroscopic data of an isolated sample should be compared against established benchmark values. While comprehensive public database entries for this compound's spectral data are not fully detailed, published literature provides the necessary information for a definitive comparison.[1]
Table 1: Comparison of Spectroscopic Data for the Confirmation of this compound
| Analytical Technique | Parameter | Expected Value for this compound | Alternative Fungal Metabolite: Penicillic Acid |
| ¹H-NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) [ppm] | Specific shifts for vinyl, methine, and methylene protons. Key signals include those for the conjugated diene system. | Distinct aromatic and vinylic proton signals. |
| Coupling Constants (J) [Hz] | Characteristic coupling patterns for the cyclohexanone ring protons. | Specific coupling constants for the γ-lactone ring protons. | |
| ¹³C-NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) [ppm] | Resonances for a ketone carbonyl, hydroxylated carbons, and carbons of the heptadienyl side chain. | Signals for a carboxylic acid, conjugated double bonds, and a methoxy group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ (m/z) | 255.1591 | 171.0652 |
| Key Fragment Ions (m/z) | Fragmentation pattern corresponding to the loss of water and cleavage of the side chain. | Characteristic fragmentation including loss of water and carbon monoxide. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretches for acid and lactone (~1750 and 1700 cm⁻¹), C=C stretch (~1640 cm⁻¹). |
Experimental Protocols for the Isolation and Identification of this compound
The following protocols outline the general procedures for the isolation of this compound from fungal cultures and its subsequent spectroscopic analysis.
Fungal Cultivation and Extraction
-
Cultivation: Penicillium sp. is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) at 25-28°C for 14-21 days.
-
Extraction: The fungal biomass and culture medium are extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC (e.g., C18 column) using a mobile phase of methanol and water to yield the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed to determine the accurate mass and molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
Visualizing the Confirmation Workflow and Biological Context
To further clarify the process of confirming this compound's identity and its biological relevance, the following diagrams are provided.
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. Understanding this pathway is crucial for researchers investigating the therapeutic potential of this compound.
References
Palitantin vs. Established Antifungal Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal agent Palitantin against well-established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document summarizes available data on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a secondary metabolite produced by several Penicillium species, has demonstrated antifungal properties. However, a comprehensive understanding of its spectrum of activity and mechanism of action is currently limited by the scarcity of publicly available, quantitative data from standardized assays. In contrast, fluconazole, amphotericin B, and caspofungin are well-characterized antifungal agents with extensive data supporting their clinical use. This guide presents a side-by-side comparison to highlight the current knowledge on this compound and to provide a benchmark against these established drugs.
Data Presentation: A Comparative Overview
Due to the limited quantitative data for this compound, the following table provides a qualitative comparison for this agent, alongside quantitative data for the established antifungal drugs. The Minimum Inhibitory Concentration (MIC) values for the established agents are presented as ranges, as they can vary depending on the fungal species and strain.
| Feature | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Class | Polyketide | Triazole | Polyene | Echinocandin |
| Source | Fungal metabolite (Penicillium spp.) | Synthetic | Bacterial metabolite (Streptomyces nodosus) | Semi-synthetic (derived from a fungal metabolite) |
| Spectrum of Activity | Reported activity against Candida and Aspergillus fumigatus.[1] Quantitative data (MICs) against a broad panel of fungi is not readily available. | Broad-spectrum activity against most Candida species and Cryptococcus neoformans. Less active against Aspergillus species. | Broadest spectrum of activity, including most Candida species, Aspergillus species, and endemic mycoses. | Active against most Candida species and Aspergillus species. |
| Mechanism of Action | Not well elucidated. | Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane. | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents. | Inhibits β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. |
| MIC Range (vs. Candida albicans) | Not available | 0.25 - 2 µg/mL | 0.125 - 1 µg/mL | 0.015 - 0.25 µg/mL |
| MIC Range (vs. Aspergillus fumigatus) | Not available | Often >64 µg/mL | 0.25 - 2 µg/mL | 0.015 - 0.125 µg/mL |
| Cytotoxicity | Reported to have minimal toxicity to mammalian cells, though comprehensive data is lacking. | Generally well-tolerated, but can cause hepatotoxicity. | Significant potential for nephrotoxicity. | Generally well-tolerated with a favorable safety profile. |
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the in vitro activity of antifungal agents is typically performed using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method is broth microdilution.
Broth Microdilution Method (Based on CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to a standardized turbidity, which corresponds to a specific colony-forming unit (CFU)/mL concentration.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a standard growth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours, depending on the fungus).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The exact endpoint for reading the MIC (e.g., 50% or 100% inhibition) can vary depending on the antifungal agent and the fungus being tested.
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow of broth microdilution antifungal susceptibility testing.
Signaling Pathways Targeted by Antifungal Agents
Caption: Mechanisms of action for different classes of antifungal agents.
References
Palitantin and Its Derivatives: A Comparative Efficacy Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the biological activities of Palitantin and its synthesized derivatives. This report provides a summary of their efficacy, detailed experimental protocols, and visual representations of associated signaling pathways.
This compound, a secondary metabolite produced by various fungi, has garnered scientific interest for its potential biological activities. Recent research has focused on the semi-synthesis of this compound derivatives to enhance its therapeutic properties. This guide offers a comparative analysis of the efficacy of this compound and its derivatives, focusing on antiplasmodial, antibacterial, and enzyme inhibitory activities.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
| Compound | Biological Activity | Test Organism/Enzyme | Efficacy (IC50/MIC) | Citation |
| This compound | Antiplasmodial | Plasmodium falciparum | > 50 µM | |
| Antibacterial | Enterococcus faecalis, Staphylococcus aureus | Inactive | [1] | |
| (Z)-Palifluorin | Antiplasmodial | Plasmodium falciparum | Moderate Activity (IC50 not specified) | [1] |
| (E)-Palifluorin | Antibacterial | Enterococcus faecalis, Staphylococcus aureus | Weak Activity (MIC not specified) | [1] |
| This compound Derivative (unnamed) | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.9 µM |
Note: Specific IC50 and MIC values for (Z)-Palifluorin and (E)-Palifluorin were not available in the reviewed literature. The terms "moderate" and "weak" activity are used as reported in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antiplasmodial Activity Assay
The antiplasmodial activity of this compound and its derivatives against Plasmodium falciparum can be determined using a standardized protocol.
Experimental Workflow:
Caption: Workflow for Antiplasmodial Activity Assay.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Assay Plate Preparation: In a 96-well plate, add the diluted compounds to the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (solvent) controls.
-
Incubation: Incubate the plates for 48 to 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Growth Inhibition Measurement: Quantify parasite proliferation using a SYBR Green I-based fluorescence assay. This involves lysing the red blood cells and staining the parasite DNA.
-
Data Analysis: Measure fluorescence using a microplate reader and calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound and its derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow:
Caption: Workflow for Antibacterial Susceptibility Testing.
Methodology:
-
Compound and Media Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. faecalis) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Plate Setup: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compounds. Include positive (standard antibiotic) and negative (no compound) growth controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity). The results can also be read using a colorimetric indicator like resazurin.
Mechanism of Action: PTP1B Inhibition
One of the identified mechanisms of action for a this compound derivative is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, the derivative can potentially enhance these signaling cascades, which are crucial for glucose metabolism and appetite regulation.
PTP1B Signaling Pathway Inhibition:
Caption: Inhibition of PTP1B by a this compound derivative.
This diagram illustrates that under normal conditions, PTP1B dephosphorylates key signaling molecules like the Insulin Receptor Substrate (IRS) and Janus Kinase 2 (JAK2), thereby downregulating the insulin and leptin pathways. A this compound derivative that inhibits PTP1B would prevent this dephosphorylation, leading to enhanced downstream signaling and potentially beneficial cellular responses such as increased glucose uptake and appetite regulation.
Conclusion
The semi-synthesis of this compound derivatives has shown promise in generating new bioactive compounds with potential therapeutic applications. While this compound itself exhibits limited antiplasmodial and antibacterial activity, its derivatives, such as (Z)-Palifluorin and (E)-Palifluorin, have demonstrated activity in these areas. Furthermore, the discovery of a this compound derivative with potent PTP1B inhibitory activity opens a new avenue for research into its potential use in metabolic disorders. Further studies are warranted to isolate and characterize the active derivatives, determine their specific IC50 and MIC values, and elucidate their precise mechanisms of action. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
Palitantin's Enzymatic Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition profile of Palitantin, a natural product derived from Penicillium species. While research into the specific bioactivities of this compound is ongoing, current data points to its inhibitory effects on at least two distinct classes of enzymes: protein tyrosine phosphatases and cholinesterases. This document summarizes the available quantitative data, details relevant experimental protocols, and discusses the potential for cross-reactivity with other enzymes, offering a valuable resource for researchers investigating the therapeutic potential and off-target effects of this compound.
Quantitative Analysis of this compound's Inhibitory Activity
At present, quantitative inhibitory data for this compound is available for Protein Tyrosine Phosphatase 1B (PTP1B). While it is also reported to be a potent inhibitor of acetylcholinesterase, specific inhibitory concentration (IC50) or binding affinity (Ki) values are not yet publicly available in the reviewed literature.
| Target Enzyme | IC50 Value | Notes |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.9 µM | Indicates moderate to potent inhibition. |
| Acetylcholinesterase (AChE) | Data not available | Described as a "potent inhibitor". |
Note: The lack of a precise IC50 value for acetylcholinesterase necessitates a qualitative comparison at this time and highlights an area for future investigation.
Discussion of Potential Cross-Reactivity
A comprehensive cross-reactivity profile for this compound against a broad panel of enzymes has not yet been established. However, based on its known targets, we can infer potential cross-reactivity with structurally and functionally related enzymes.
Protein Tyrosine Phosphatases (PTPs): The PTP superfamily is comprised of numerous enzymes with highly conserved active sites. This conservation can lead to a lack of selectivity for PTP inhibitors.[1][2] Given this compound's activity against PTP1B, it is plausible that it may also inhibit other PTPs, such as:
-
T-cell Protein Tyrosine Phosphatase (TCPTP): Shares high homology with PTP1B in the catalytic domain, making it a common off-target for PTP1B inhibitors.[2]
-
SHP-1 and SHP-2: These SH2 domain-containing PTPs are involved in various signaling pathways, and cross-reactivity with inhibitors of other PTPs has been observed.[3][4][5]
Cholinesterases: The primary cholinesterases in humans are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes share significant sequence and structural homology.[6] Therefore, inhibitors of AChE often exhibit some level of activity against BChE.[7][8] The degree of selectivity can vary greatly among different inhibitor scaffolds.
Further research employing broad enzyme screening panels is necessary to fully elucidate the selectivity profile of this compound and identify any potential off-target effects.
Experimental Protocols
The following are detailed methodologies for the key enzymatic assays used to characterize this compound's inhibitory activity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a common colorimetric method for assessing PTP1B inhibition.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of PTP1B in the assay buffer.
-
Add a small volume of the this compound solution (at various concentrations) to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (a known PTP1B inhibitor).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
This compound (or other test compounds) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer, DTNB solution, and this compound solution (at various concentrations) to the wells of the microplate. Include appropriate controls.
-
Add the AChE enzyme to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding the ATC substrate.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Determine the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the PTP1B assay.
Visualizations
The following diagrams illustrate a key signaling pathway involving PTP1B and a generalized workflow for enzyme inhibition screening.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Antagonism or Synergism: Role of Tyrosine Phosphatases SHP-1 and SHP-2 in Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism or synergism. Role of tyrosine phosphatases SHP-1 and SHP-2 in growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism study of tyrosine phosphatase shp-1 in inhibiting hepatocellular carcinoma progression by regulating the SHP2/GM-CSF pathway in TAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Promise of Palitantin: A Comparative Guide for In Vivo Translation
For Researchers, Scientists, and Drug Development Professionals
Palitantin, a secondary metabolite produced by various Penicillium species, has demonstrated a range of intriguing in vitro biological activities, positioning it as a potential candidate for further drug development. This guide provides a comprehensive comparison of this compound's known in vitro activities with established alternatives and outlines detailed experimental protocols for the crucial next step: in vivo validation. The absence of published in vivo studies for this compound necessitates a robust framework for translating its in vitro potential into animal models.
In Vitro Activity Profile of this compound and Comparators
This compound has been reported to exhibit inhibitory effects against several biological targets. The most definitive data points to its activity as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Additionally, it has been described as a potent acetylcholinesterase inhibitor and has shown moderate antiparasitic and antifungal activities, although quantitative data for the latter activities are limited for the parent compound. Notably, some studies indicate that derivatives of this compound may possess more significant antimicrobial and antiplasmodial properties than this compound itself.
Here, we compare the in vitro potency of (+)-Palitantin and its derivatives (where available) with well-established drugs targeting similar pathways.
| Target/Activity | Compound | In Vitro Potency (IC50/MIC) | Citation(s) |
| PTP1B Inhibition | (+)-Palitantin | IC50: 7.9 µM | [1] |
| Ertiprotafib | IC50: ~20 µM (active site inhibition) | ||
| Antifungal | (-)-Penienone (related to this compound) | IC50: 0.3 µM (against Colletotrichum fragariae) | [2] |
| Amphotericin B | MIC: 0.25 - 1 µg/mL (against Candida albicans) | ||
| Anti-leishmanial | This compound | Effect on Leishmania brasiliensis noted (quantitative data not available) | [3] |
| Miltefosine | IC50: ~0.1 µg/mL (against Leishmania donovani amastigotes) | ||
| Acetylcholinesterase Inhibition | This compound | Described as a "potent inhibitor" (quantitative data not available) | |
| Donepezil | IC50: 6.7 nM | [4] | |
| Antiplasmodial | (Z)-Palifluorin (this compound derivative) | Moderate activity reported (quantitative data not available) | [5] |
Proposed In Vivo Validation Strategies for this compound
The critical next step in the evaluation of this compound is the validation of its in vitro activities in relevant in vivo models. The following sections outline detailed experimental protocols designed to assess the efficacy of this compound for its primary reported activities.
Validating PTP1B Inhibitory Activity in a Model of Type 2 Diabetes
The in vitro potency of this compound against PTP1B suggests its potential as a therapeutic for type 2 diabetes. A widely accepted in vivo model to test this hypothesis is the diet-induced obese (DIO) mouse model.
Experimental Workflow:
Caption: Workflow for in vivo validation of PTP1B inhibition.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Induce obesity and insulin resistance by feeding a high-fat diet (60% kcal from fat) for 12-16 weeks. A control group will be fed a standard chow diet.
-
Grouping and Treatment:
-
Randomly assign DIO mice to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (e.g., 10, 30, and 100 mg/kg, administered orally once daily).
-
Positive control (e.g., Ertiprotafib).
-
-
-
Efficacy Parameters:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and after 4-6 weeks of treatment.
-
At the end of the study, collect blood to measure fasting glucose, insulin, and lipid levels.
-
Harvest key metabolic tissues (liver, skeletal muscle, adipose tissue) for Western blot analysis of insulin signaling pathway proteins (e.g., phosphorylation of Akt and the insulin receptor).
-
Validating Antifungal Activity in a Murine Model of Systemic Candidiasis
Given the reported (though modest) antifungal activity, particularly of this compound-related compounds, a systemic candidiasis model is appropriate for in vivo validation.
Experimental Workflow:
Caption: Workflow for in vivo antifungal activity validation.
Experimental Protocol:
-
Animal Model: Immunocompetent BALB/c mice, 6-8 weeks old.
-
Infection: Induce systemic infection by intravenous injection of a standardized inoculum of Candida albicans.
-
Grouping and Treatment:
-
Randomly assign infected mice to treatment groups (n=10 per group):
-
Vehicle control.
-
This compound or its more active derivative (e.g., (-)-Penienone) at various doses (e.g., 10 and 50 mg/kg, administered intraperitoneally or orally).
-
Positive control (e.g., Amphotericin B).
-
-
-
Efficacy Parameters:
-
Monitor survival daily for 14-21 days.
-
In a satellite group of animals, determine the fungal burden (colony-forming units per gram of tissue) in the kidneys, spleen, and liver at a predetermined time point (e.g., 3 days post-infection).
-
Validating Anti-leishmanial Activity in a Murine Model of Leishmaniasis
The historical report of this compound's effect on Leishmania brasiliensis warrants investigation in a well-established in vivo model of cutaneous leishmaniasis.
Experimental Workflow:
Caption: Workflow for in vivo anti-leishmanial activity validation.
Experimental Protocol:
-
Animal Model: Susceptible BALB/c mice, 6-8 weeks old.
-
Infection: Infect mice in the footpad with Leishmania major promastigotes.
-
Grouping and Treatment:
-
Once lesions are established, randomly assign mice to treatment groups (n=8 per group):
-
Vehicle control.
-
This compound administered systemically (e.g., oral or intraperitoneal) or topically.
-
Positive control (e.g., Miltefosine).
-
-
-
Efficacy Parameters:
-
Measure the thickness of the infected footpad weekly to monitor lesion development.
-
At the end of the experiment, determine the parasite burden in the footpad and the draining lymph node using limiting dilution assay or qPCR.
-
Validating Acetylcholinesterase Inhibitory Activity in a Scopolamine-Induced Amnesia Model
The description of this compound as a "potent" acetylcholinesterase inhibitor can be tested in a well-validated model of cognitive impairment.
Experimental Workflow:
Caption: Workflow for in vivo acetylcholinesterase inhibition validation.
Experimental Protocol:
-
Animal Model: Male Swiss albino mice, 8-10 weeks old.
-
Amnesia Induction: Induce cognitive deficits by intraperitoneal injection of scopolamine.
-
Grouping and Treatment:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or a positive control (e.g., Donepezil) 30-60 minutes before scopolamine administration.
-
-
Behavioral Assessments:
-
Y-maze: Assess spatial working memory by measuring spontaneous alternation behavior.
-
Passive Avoidance Test: Evaluate long-term memory by measuring the latency to enter a dark compartment associated with a mild foot shock.
-
-
Biochemical Analysis:
Conclusion
While the in vitro data for this compound, particularly its PTP1B inhibitory activity, is promising, a significant gap remains in our understanding of its potential therapeutic efficacy due to the lack of in vivo studies. The experimental frameworks provided in this guide offer robust and well-validated pathways to bridge this gap. Successful translation of this compound's in vitro activities to these in vivo models would be a critical step in determining its true potential as a novel therapeutic agent. Researchers are encouraged to not only investigate the parent compound but also to explore its more active derivatives, which may hold even greater promise.
References
- 1. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound, a metabolite of Penicillium frequentans on Leishmania brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palitantin and Commercial PTP1B Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived compound Palitantin with commercially available inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound and PTP1B Inhibition
This compound, a polyketide metabolite isolated from fungi of the Penicillium and Geomyces genera, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates their signaling cascades. Consequently, inhibition of PTP1B is a well-validated therapeutic strategy for type 2 diabetes, obesity, and other metabolic disorders. This guide compares the inhibitory action of (+)-Palitantin against PTP1B with that of established commercial inhibitors.
Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the inhibitory potency of (+)-Palitantin and selected commercial PTP1B inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key metrics for evaluating the efficacy of an inhibitor.
| Inhibitor | Type/Source | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| (+)-Palitantin | Natural Product (Fungus) | 7.9[1][2] | Not Reported | Not Reported |
| Ursolic Acid | Natural Product (Plant) | 8.3[1][2] | 2.0 | Competitive |
| Ertiprotafib | Synthetic | 1.6 - 29 | Not Reported | Non-competitive |
| Trodusquemine (MSI-1436) | Natural Product Derivative | 1 | Not Reported | Allosteric (Non-competitive) |
| JTT-551 | Synthetic | Not Reported | 0.22 | Mixed-type |
| Oleanolic Acid | Natural Product (Plant) | - | - | Not Reported |
| Corosolic Acid | Natural Product (Plant) | 7.2 | - | Mixed-type |
| Sodium Orthovanadate | Chemical | - | - | Competitive |
Mechanism of Action and Signaling Pathway
PTP1B acts as a critical negative regulator in the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrates, thereby terminating the signal. Inhibitors of PTP1B prevent this dephosphorylation, leading to prolonged insulin signaling and enhanced glucose uptake.
References
A Head-to-Head Comparison of Palitantin from Diverse Fungal Egresses
For Researchers, Scientists, and Drug Development Professionals
Palitantin, a polyketide metabolite of fungal origin, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, phytotoxic, and enzyme-inhibitory properties. This guide provides a comparative analysis of this compound derived from various fungal sources, presenting available quantitative data, detailed experimental protocols for its isolation and purification, and insights into its molecular mechanisms of action.
Quantitative Analysis of this compound Production and Bioactivity
The production yield and biological potency of this compound can vary significantly depending on the fungal species and culture conditions. Below is a summary of reported quantitative data from different fungal sources. It is important to note that these values are collated from separate studies and may not be directly comparable due to differing experimental methodologies.
| Fungal Source | This compound Type | Yield (mg/L) | Biological Activity | IC50 Value (μM) |
| Penicillium sp. AMF1a | (+)-Palitantin | 160[1] | Not specified in the study | Not specified in the study |
| Geomyces sp. 3-1 | (+)-Palitantin | Not specified in the study | PTP1B Inhibition | 7.9[2][3][4] |
| Penicillium palitans | (-)-Palitantin | Not specified in the study | Phytotoxicity | Moderate activity[2][5] |
| Penicillium brefeldianum | This compound | Not specified in the study | Not specified in the study | Not specified in the study |
| Penicillium commune | This compound | Not specified in the study | Not specified in the study | Not specified in the study |
Experimental Protocols
While specific, detailed protocols for this compound extraction and purification are not extensively published in a standardized format, the following represents a generalized methodology based on common practices for isolating fungal secondary metabolites.
Fungal Cultivation and Fermentation
-
Inoculum Preparation: A pure culture of the desired fungal strain (e.g., Penicillium sp. or Geomyces sp.) is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 25°C to generate a sufficient spore suspension.
-
Fermentation: The spores are then used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium) in shake flasks. The fermentation is carried out for a specified period, typically 14-21 days, at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 150 rpm) to ensure adequate aeration and nutrient distribution.
Extraction of this compound
-
Biomass Separation: The fungal biomass is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate is extracted multiple times with an organic solvent of appropriate polarity, such as ethyl acetate or methylene chloride. The organic phases are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. This typically involves:
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain pure this compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Mechanism of Action
This compound's biological effects are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.
Biosynthesis of this compound
This compound is biosynthesized via the polyketide pathway, a common route for the production of secondary metabolites in fungi. This process involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a large multi-domain enzyme complex known as polyketide synthase (PKS).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
(+)-Palitantin has been identified as a potent inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways. Many natural product inhibitors of PTP1B act in a non-competitive manner, binding to an allosteric site on the enzyme rather than the active site. This binding induces a conformational change that reduces the enzyme's catalytic efficiency.[6][7]
Putative Inhibition of Acetylcholinesterase (AChE)
Some studies suggest that this compound may also inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Natural product inhibitors of AChE can exhibit various modes of inhibition, including competitive, non-competitive, or mixed-type. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
Conclusion
This compound from various fungal sources demonstrates a range of promising biological activities. While Penicillium sp. AMF1a shows potential for high-yield production, this compound from Geomyces sp. 3-1 has confirmed potent PTP1B inhibitory activity. Further research is warranted to conduct direct comparative studies of this compound from different fungal producers to fully elucidate their therapeutic potential. Standardized protocols for production, extraction, and purification will be crucial for advancing this research and enabling robust comparisons of bioactivity. The elucidation of its precise mechanisms of action will pave the way for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phytotoxic and Antifungal Activity of (-)-Penienone Produced by Penicillium palitans (Ascomycota) Isolated from Deep Sea Sediments in the Southern Ocean, Maritime Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]
Palitantin: A Comparative Potency Analysis Against Established Standards
For Immediate Release
This guide provides a comprehensive benchmark of the fungal metabolite Palitantin against established standards in key biological assays. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound's potency in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, antifungal, and antiprotozoal activities. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.
Comparative Potency of this compound and Standard Compounds
The following tables summarize the available potency data for this compound and recognized standard compounds in three key areas of biological activity.
Table 1: PTP1B Inhibitory Activity
| Compound | Target | IC50 Value (µM) |
| This compound | PTP1B | 7.9[1] |
| Ursolic Acid (Standard) | PTP1B | 8.3[1] |
Table 2: Antifungal Activity
| Compound | Target Organism(s) | Potency (MIC in µg/mL) |
| This compound | Fungi | Potent antifungal activity reported, specific MIC values not available in the literature reviewed.[2] |
| Amphotericin B (Standard) | Candida spp., Aspergillus spp., Cryptococcus spp. | 0.03 - 1.0[3] |
Table 3: Antiprotozoal (Antileishmanial) Activity
| Compound | Target Organism | Potency (IC50 in µM) |
| This compound | Leishmania spp. | Reported to have antiprotozoal effects, specific IC50 values not available in the literature reviewed. |
| Miltefosine (Standard) | Leishmania major (promastigote) | 11[4] |
| Miltefosine (Standard) | Leishmania major (amastigote) | 5.7[4] |
| Miltefosine (Standard) | Leishmania donovani (promastigote) | 0.4 - 3.8[5] |
| Miltefosine (Standard) | Leishmania donovani (amastigote) | 0.9 - 4.3[5] |
It is important to note that while this compound has been reported to possess potent antifungal and antiprotozoal activities, specific quantitative data (IC50 or MIC values) were not consistently available in the reviewed literature. One study reported this compound to be inactive in antibacterial and antiplasmodial assays, suggesting a specific spectrum of activity.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PTP1B Inhibition Assay
This protocol outlines the determination of a compound's ability to inhibit the PTP1B enzyme, a key target in metabolic disease research.
Workflow for the PTP1B inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of recombinant human PTP1B enzyme, the substrate p-nitrophenyl phosphate (pNPP), and the assay buffer. Dissolve this compound and the standard inhibitor (e.g., Ursolic Acid) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plate Preparation: In a 96-well microplate, add the assay buffer, PTP1B enzyme solution, and various concentrations of the test compound or standard. Include control wells with enzyme and solvent only (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base, such as sodium hydroxide (NaOH).
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound compared to the positive control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Workflow for antifungal susceptibility testing.
Protocol Steps:
-
Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized inoculum suspension in a suitable broth (e.g., RPMI-1640) and adjust the turbidity to a specific McFarland standard.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound and the standard antifungal drug (e.g., Amphotericin B) in the broth medium within a 96-well microplate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the microplate at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro Antileishmanial Assay
This protocol describes the evaluation of a compound's activity against the promastigote and amastigote stages of Leishmania parasites.
Workflow for in vitro antileishmanial assays.
Protocol Steps:
A. Promastigote Susceptibility Assay:
-
Parasite Culture: Cultivate Leishmania promastigotes (e.g., L. major) in a suitable liquid culture medium at the appropriate temperature (e.g., 26°C) until they reach the logarithmic growth phase.
-
Assay Setup: In a 96-well plate, add various concentrations of this compound or a standard drug (e.g., Miltefosine) to the wells.
-
Inoculation: Add the cultured promastigotes to each well. Include positive (parasites with solvent) and negative (medium only) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Assessment: Determine the viability of the promastigotes using a suitable method, such as the MTT assay, which measures metabolic activity.
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%.
B. Amastigote Susceptibility Assay:
-
Macrophage Culture: Seed a suitable macrophage cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.
-
Treatment: Remove the extracellular promastigotes and add fresh medium containing various concentrations of this compound or a standard drug.
-
Incubation: Incubate the infected and treated cells for a further period (e.g., 48-72 hours).
-
Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per macrophage under a microscope.
-
IC50 Determination: Calculate the IC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated infected cells.
References
- 1. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved production of this compound by design of experiments and semi-synthesis of this compound derivatives for bioactivity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antifungal Mechanisms: A Comparative Analysis of Palitantin and Fluconazole
For Immediate Release
This guide provides a comparative analysis of the proposed mechanism of action for the natural product Palitantin against the well-established antifungal agent Fluconazole. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the stages of mechanistic verification in antifungal drug discovery. While Fluconazole's mechanism is thoroughly documented and independently verified, this compound's remains largely uncharacterized, presenting both a challenge and an opportunity for novel research.
Comparative Overview of Antifungal Agents
The following table summarizes the currently available data on this compound and Fluconazole. The stark contrast in the depth of information highlights the rigorous process required for the independent verification of a drug's mechanism of action.
| Feature | This compound | Fluconazole |
| Primary Antifungal Target | Not definitively identified. Some studies suggest potential activity against Colletotrichum fragariae, but the molecular target is unknown.[1] | Fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p).[2][3][4] |
| Mechanism of Action | Unverified. One study reported potent inhibitory activity of a this compound derivative against Protein Tyrosine Phosphatase 1B (PTP1B) (IC50 = 7.9 µM), a target more commonly associated with metabolic diseases.[5] | Inhibition of lanosterol 14-α-demethylase disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth and replication.[6][7] |
| Spectrum of Activity | Limited data available. Moderate activity against the plant pathogen Colletotrichum fragariae has been noted for a related compound.[1] | Broad-spectrum activity against various yeasts and fungi, including Candida species and Cryptococcus neoformans.[3][4] |
| In Vitro Efficacy (IC50/MIC) | (-)-Penienone, a related compound, had an IC50 of 0.3 µM against C. fragariae. Data for this compound itself is scarce.[1] | MIC values are well-characterized for a wide range of fungal pathogens and are typically in the low µg/mL range.[8] |
| Resistance Mechanisms | Not applicable as the mechanism of action is unknown. | Overexpression of the target enzyme (Erg11p), mutations in the ERG11 gene, and increased drug efflux through ATP-binding cassette (ABC) transporters.[9] |
Established Signaling Pathway of Fluconazole
The mechanism of action for Fluconazole is well-documented and involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Mechanism of action of Fluconazole.
Proposed Experimental Workflow for Verifying this compound's Mechanism of Action
To independently verify the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy, starting from broad screening to specific target identification.
Caption: Proposed workflow for this compound's MoA.
Detailed Experimental Protocols
To facilitate further research into this compound and other novel antifungal compounds, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using the culture medium to achieve a range of concentrations.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Lanosterol 14-α-demethylase (Erg11p) Inhibition Assay
Objective: To determine if a compound inhibits the activity of the fungal enzyme lanosterol 14-α-demethylase.
Materials:
-
Test compound
-
Recombinant fungal lanosterol 14-α-demethylase
-
Lanosterol (substrate)
-
NADPH
-
A suitable buffer system
-
HPLC or GC-MS for product detection
Protocol:
-
Prepare a reaction mixture containing the buffer, NADPH, and the recombinant enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Extract the sterols from the reaction mixture.
-
Analyze the sterol composition by HPLC or GC-MS to quantify the conversion of lanosterol to its demethylated product.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion
The comparison between this compound and Fluconazole underscores the importance of a systematic and multi-faceted approach to verifying the mechanism of action of a potential drug candidate. While this compound presents an intriguing starting point for new antifungal research, significant experimental work is required to elucidate its molecular target and mechanism of action. The provided experimental protocols and workflows offer a roadmap for researchers to undertake such investigations, contributing to the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives from the Antarctic fungus Geomyces sp. 3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 8. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SWL-1 Reverses Fluconazole Resistance in Candida albicans by Regulating the Glycolytic Pathway [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Palitantin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Palitantin, a fungal metabolite.
Summary of Chemical and Toxicological Data
| Property | Value | Citations |
| CAS Number | 15265-28-8 | [1][2] |
| Molecular Formula | C14H22O4 | [3][4] |
| Molecular Weight | 254.3 g/mol | [3][4] |
| Solubility | Soluble in DMSO | [1] |
| Acute Oral Toxicity | LD50 (rat) >5000 mg/kg | [5] |
| Storage Temperature | -20°C (short term, up to 1 month) or -80°C (long term, up to 6 months) | [1] |
Known Biological Activities: this compound is a fungal metabolite with reported antifungal, antiprotozoal, and anti-insect properties.[4][6][7] It has also been shown to inhibit HIV-1 integrase.[1][2] Although one source suggests "minimal toxicity to mammalian cells," it is prudent to treat the compound as potentially harmful.[8]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited toxicological data, a cautious approach is recommended. The following PPE should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). It is recommended to wear two pairs of gloves, with the outer pair removed and disposed of after handling. | To prevent skin contact. The use of double gloves minimizes the risk of contamination. |
| Body Protection | A laboratory coat or a disposable gown made of a low-permeability fabric. The gown should have long sleeves and tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or handling larger quantities, a respirator may be necessary. | While one source suggests it may be harmful if inhaled, the risk is minimized in a controlled laboratory setting.[5] Always work in a well-ventilated area or under a chemical fume hood. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months) to maintain its stability.[1]
Preparation of Stock Solutions:
-
Perform all work in a certified chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, use an appropriate solvent such as DMSO.[1]
-
If the compound does not readily dissolve, the container may be warmed to 37°C and sonicated in an ultrasonic bath.[1]
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[1]
Decontamination and Disposal Plan:
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable cleaning agent, such as 70% ethanol or a 10% bleach solution, followed by a water rinse.
Waste Disposal: As there are no specific disposal instructions for this compound, general guidelines for chemical waste disposal should be followed.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated hazardous waste container.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and should list this compound as a component.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal of Unused Product:
-
If you need to dispose of unused this compound, it should be treated as hazardous waste.
-
Follow your institution's and local regulations for hazardous waste disposal. In the absence of specific institutional guidelines, the following steps can be taken for the disposal of unused medicines in a research setting:
-
By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure the integrity of their experiments when working with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. The effect of this compound, a metabolite of Penicillium frequentans on Leishmania brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
